Benzyl 3-aminopiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-aminopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBPDLWODIXHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258438 | |
| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
711002-74-3 | |
| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=711002-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-amino-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-1-N-Cbz-piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Benzyl 3-aminopiperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl 3-aminopiperidine-1-carboxylate, a key building block in medicinal chemistry. This document details its chemical and physical properties, various synthetic routes including chiral methodologies, and its significant applications in the development of novel therapeutics, particularly for neurological disorders.
Core Chemical Data
This compound and its related structures are foundational scaffolds in the synthesis of complex pharmaceutical agents. Below is a summary of its key identifiers and properties.
| Identifier | Value | Notes |
| Chemical Name | This compound | - |
| CAS Number | 711002-74-3[1] | For the racemic mixture. |
| Molecular Formula | C13H18N2O2 | - |
| Molecular Weight | 234.29 g/mol [2] | - |
| Appearance | White crystals or colorless oil | [3] |
Enantiomers and Salts
The chirality at the 3-position of the piperidine ring is often crucial for pharmacological activity. Consequently, the enantiomerically pure forms and salts of this compound are commonly used.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| (S)-Benzyl 3-aminopiperidine-1-carboxylate | 876461-55-1[2][4] | C13H18N2O2 | 234.29 g/mol |
| This compound hydrochloride | 960541-42-8[5] | C13H19ClN2O2 | 270.76 g/mol |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. Chiral synthesis is of particular importance to access stereospecific drug candidates.
Chiral Synthesis via Asymmetric Biocatalysis
An efficient method for producing enantiomerically pure 3-aminopiperidine derivatives is through the asymmetric amination of a prochiral ketone using transaminases.
Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of chiral 3-aminopiperidine.
Experimental Protocol:
This protocol is adapted from methodologies employing immobilized ω-transaminases for the asymmetric synthesis of chiral amines.[6]
-
Reaction Setup: In a suitable reaction vessel, combine the prochiral precursor, 1-Boc-3-piperidone, with a buffer solution (e.g., phosphate buffer).
-
Enzyme and Cofactor: Add the immobilized ω-transaminase and the cofactor, pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Introduce the amine donor, typically isopropylamine, to the mixture.
-
Incubation: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) for a specified period (e.g., 24-48 hours) until conversion is maximized, as monitored by HPLC or GC.
-
Workup: After the reaction, the immobilized enzyme is removed by filtration for potential reuse. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The resulting enantiomerically enriched 3-amino-1-Boc-piperidine can be further purified by column chromatography.
-
Final Conversion: The Boc-protected amine can then be converted to this compound through standard N-protection chemistry, or the Boc group can be removed to yield the free amine, which is then reacted with benzyl chloroformate.
Synthesis from L-Glutamic Acid
A multi-step route starting from the chiral pool, specifically L-glutamic acid, provides another pathway to enantiomerically pure piperidine derivatives.
Experimental Protocol Summary:
-
Esterification: L-glutamic acid is first subjected to esterification (e.g., using thionyl chloride in methanol) to produce the corresponding dimethyl ester.
-
N-Protection: The amino group of the diester is protected, commonly with a Boc group using di-tert-butyl dicarbonate ((Boc)2O).
-
Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride (NaBH4).
-
Tosylation: The resulting diol is converted to a ditosylate by reaction with p-toluenesulfonyl chloride.
-
Cyclization: The ditosylate undergoes cyclization with an appropriate amine, such as benzylamine, to form the N-benzylpiperidine ring. This yields (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate.
-
Protecting Group Manipulation: The Boc group can be removed and the piperidine nitrogen can be functionalized with a benzyloxycarbonyl (Cbz or Z) group to yield the target molecule.
Applications in Drug Discovery
This compound is a versatile intermediate in the pharmaceutical industry. The piperidine moiety is a privileged scaffold found in numerous approved drugs.[7] Its derivatives are particularly prominent in the development of agents targeting the central nervous system (CNS).[3]
Key Therapeutic Areas:
-
Neurological Disorders: This scaffold is integral to the synthesis of compounds aimed at treating conditions like Alzheimer's disease, depression, and pain.[3][8]
-
DPP-IV Inhibitors: The chiral 3-aminopiperidine core is a key component in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as alogliptin and linagliptin, which are used for the treatment of type 2 diabetes.[6]
-
Receptor Modulators: The structural features of this compound allow for its use in creating molecules that modulate the activity of various receptors, including serotoninergic and dopaminergic receptors.[9]
Drug Discovery Workflow
Caption: From building block to approved drug.
Characterization Data
Structural confirmation and purity assessment are critical. While specific spectra for the title compound are not provided in a single source, typical characterization would involve the following analyses. Representative NMR data for related structures are often found in supplementary information of synthetic chemistry publications.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region ~7.3 ppm, CH2 ~5.1 ppm), piperidine ring protons (complex multiplets in the aliphatic region ~1.5-3.8 ppm), and the amine proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate (~155 ppm), aromatic carbons of the benzyl group (~127-137 ppm), the benzylic CH2 carbon (~67 ppm), and the aliphatic carbons of the piperidine ring. |
| Mass Spec (ESI) | An [M+H]⁺ ion corresponding to the calculated molecular weight (e.g., m/z 235.14 for the neutral molecule). |
| FTIR | Characteristic peaks for N-H stretching (amine), C=O stretching (carbamate), and aromatic C-H stretching. |
This guide consolidates available technical information on this compound, highlighting its importance as a synthetic intermediate. Researchers and drug development professionals can leverage this information to facilitate the design and synthesis of novel therapeutic agents.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. danabiosci.com [danabiosci.com]
- 5. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 3-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 3-aminopiperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant role as a key intermediate in the development of therapeutic agents, particularly for neurological disorders and as a scaffold for Dipeptidyl Peptidase IV (DPP-IV) inhibitors.
Core Data Presentation
The molecular weight and other key quantitative data for this compound and its common variants are summarized in the table below for easy reference and comparison.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |
| This compound | 711002-74-3 | C₁₃H₁₈N₂O₂ | 234.29 | Racemic Mixture[1] |
| (S)-Benzyl 3-aminopiperidine-1-carboxylate | 876461-55-1 | C₁₃H₁₈N₂O₂ | 234.29 | (S)-Enantiomer |
| (R)-Benzyl 3-aminopiperidine-1-carboxylate | 1044560-96-4 | C₁₃H₁₈N₂O₂ | 234.29 | (R)-Enantiomer |
| This compound hydrochloride | 960541-42-8 | C₁₃H₁₉ClN₂O₂ | 270.76 | Hydrochloride Salt[2] |
Role in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and the presence of a protected amine and a carbamate allows for selective chemical modifications.
This compound is particularly significant in the development of drugs targeting neurological disorders.[1][3] It is also a key building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.[4][5] The chiral nature of this intermediate is often essential for the stereospecific interactions required for therapeutic efficacy.
Below is a diagram illustrating the logical relationship of this compound as a key intermediate in the synthesis of DPP-IV inhibitors.
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound can be proprietary, a general and plausible multi-step synthetic route can be inferred from the literature for related 3-aminopiperidine derivatives.[6] The following represents a feasible experimental protocol for the preparation of racemic this compound.
Synthesis of Racemic this compound
This synthesis can be conceptualized in a two-step process starting from a suitable piperidine precursor, such as 1-Boc-3-aminopiperidine.
Step 1: Boc Deprotection of 1-Boc-3-aminopiperidine
-
Materials: 1-Boc-3-aminopiperidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-Boc-3-aminopiperidine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude 3-aminopiperidine TFA salt is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 3-aminopiperidine.
-
Step 2: N-Carbobenzyloxy (Cbz) Protection
-
Materials: Crude 3-aminopiperidine from Step 1, Benzyl chloroformate (Cbz-Cl), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a biphasic system with water).
-
Procedure:
-
Dissolve the crude 3-aminopiperidine in the chosen solvent.
-
Cool the solution to 0 °C.
-
Add the base to the solution.
-
Slowly add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure racemic this compound.
-
For the synthesis of the enantiomerically pure forms, an enantioselective synthesis or chiral resolution of the racemic mixture would be required. The hydrochloride salt can be prepared by treating the free base with a solution of hydrogen chloride in a suitable organic solvent.
The following diagram outlines a general workflow for a typical chemical synthesis experiment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. oatext.com [oatext.com]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physical Properties of Benzyl 3-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Benzyl 3-aminopiperidine-1-carboxylate, a key intermediate in pharmaceutical and chemical research. The information is presented to be a valuable resource for those involved in drug discovery and organic synthesis.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 1-N-Cbz-3-aminopiperidine, 3-Amino-piperidine-1-carboxylic acid benzyl ester, N-CBZ-3-aminopiperidine[1][2]
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some of the available data is predicted from computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Appearance | Yellow viscous liquid | [3] |
| Boiling Point | 367.2 ± 42.0 °C | Predicted[2] |
| Density | 1.151 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 10.33 ± 0.20 | Predicted[2] |
| Purity | ≥ 99% (HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C, under inert gas | [2][3] |
A hydrochloride salt of this compound is also available, this compound hydrochloride, which may have different physical properties.[5][6]
Experimental Protocols
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of a liquid organic compound is through distillation.[7]
-
Apparatus: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with a few boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The heating mantle is turned on, and the liquid is heated to a gentle boil.
-
As the vapor rises and surrounds the thermometer bulb, the temperature will rise and then stabilize. This stable temperature is recorded as the boiling point.[7]
-
3.2. Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume of the substance.
-
Apparatus: A pycnometer or a graduated cylinder and a balance.
-
Procedure:
-
The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured.
-
The pycnometer is filled with the liquid sample to a calibrated mark, and the mass is measured again.
-
The volume of the liquid is known from the pycnometer's calibrated volume.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
3.3. Determination of Solubility
Solubility is typically determined by adding a small amount of the solute to a known volume of solvent and observing if it dissolves.[9]
-
Apparatus: Test tubes, vortex mixer, and a selection of solvents.
-
Procedure:
-
A small, measured amount of this compound is placed in a series of test tubes.
-
A known volume of a solvent (e.g., water, ethanol, dichloromethane) is added to each test tube.
-
The mixture is agitated using a vortex mixer to facilitate dissolution.
-
The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the concentration of the saturated solution can be determined.
-
Spectral Data
For the structural elucidation and confirmation of this compound, a variety of spectroscopic techniques are employed. While specific spectra for this compound are not provided, the following are standard analyses:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the amine (N-H) and carbonyl (C=O) groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.[3]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: General workflow for physical property determination.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 1-N-Cbz-3-aminopiperidine | 711002-74-3 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound hydrochloride, 3-Amino-1-benzyloxycarbonylpiperidine hydrochloride [chemicalbook.com]
- 6. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. api.pageplace.de [api.pageplace.de]
- 9. amherst.edu [amherst.edu]
An In-depth Technical Guide to the Synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing (S)-Benzyl 3-aminopiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document details both chemoenzymatic and purely chemical methodologies, presenting quantitative data in structured tables and providing detailed experimental protocols. Visualizations of the synthetic pathways are included to facilitate a clear understanding of the processes involved.
Introduction
(S)-Benzyl 3-aminopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemically defined structure, featuring a piperidine core with a protected amino group at the 1-position and a free amino group at the 3-position, makes it a crucial component for building complex molecules with specific biological activities. The synthesis of this compound with high enantiomeric purity is a significant challenge, and various strategies have been developed to achieve this. This guide will explore the most effective and commonly employed methods.
Synthetic Strategies
The synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate can be approached through several pathways. The most efficient strategies involve the initial creation of the chiral 3-aminopiperidine core, followed by regioselective protection of the piperidine nitrogen.
Chemoenzymatic Synthesis
A highly effective approach for obtaining the chiral amine precursor is through enzymatic asymmetric synthesis. Transaminases are particularly well-suited for this transformation, offering high enantioselectivity. The general workflow for a chemoenzymatic approach is outlined below.
Caption: Chemoenzymatic synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate.
This strategy leverages the high enantioselectivity of transaminase enzymes to produce the chiral amine, which is then chemically modified to yield the final product.
Chemical Synthesis from a Chiral Pool
An alternative strategy involves a multi-step chemical synthesis starting from a readily available chiral molecule, such as L-glutamic acid. This approach relies on classical organic transformations to construct the piperidine ring with the desired stereochemistry.
Caption: Multi-step chemical synthesis from L-glutamic acid.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate and its precursors.
Table 1: Enzymatic Asymmetric Synthesis of Chiral 3-Aminopiperidine Derivatives
| Starting Material | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| N-Benzyloxycarbonyl-3-piperidone | ω-Transaminase | (R)-N-Benzyloxycarbonyl-3-aminopiperidine | 90.4 | >99.7 | [1] |
| N-Boc-3-piperidone | ω-Transaminase | (R)-N-Boc-3-aminopiperidine | 85.7 | >99.3 | [1] |
| N-Cbz-L-ornithinol | Galactose Oxidase / Imine Reductase | L-3-N-Cbz-aminopiperidine | up to 54 | >99 | [2][3] |
Note: The enantiomer produced depends on the specific transaminase used. (S)-selective transaminases are commercially available.
Table 2: Chemical Synthesis Steps
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Cyclization (from ditosylate) | (S)-tert-butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 68 | |
| N-Cbz Protection (General) | Amine | N-Cbz-Amine | 85-95 | General Procedure |
Experimental Protocols
Enzymatic Synthesis of (S)-3-Amino-N-Cbz-piperidine
This protocol is adapted from procedures for the (R)-enantiomer and may require optimization with an (S)-selective transaminase.[1]
Materials:
-
N-Benzyloxycarbonyl-3-piperidone
-
(S)-selective ω-Transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (0.1 M, pH 8.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, isopropylamine, and PLP.
-
Add the (S)-selective ω-transaminase to the mixture.
-
Dissolve N-benzyloxycarbonyl-3-piperidone in a minimal amount of a co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 45 °C) and maintain the pH by adding a solution of isopropylamine.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter to remove the enzyme.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Deprotection of (S)-3-Amino-N-Cbz-piperidine to (S)-3-Aminopiperidine
Materials:
-
(S)-3-Amino-N-Cbz-piperidine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve (S)-3-Amino-N-Cbz-piperidine in methanol or ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (S)-3-aminopiperidine.
Regioselective N1-Cbz Protection of (S)-3-Aminopiperidine
This protocol is based on general procedures for selective N-protection of diamines.
Materials:
-
(S)-3-Aminopiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or a biphasic solvent system (e.g., DCM/water)
-
Brine
Procedure:
-
Dissolve (S)-3-aminopiperidine in the chosen solvent system. The use of a biphasic system with a mild base can help to favor the reaction at the more basic piperidine nitrogen.
-
Cool the solution to 0 °C.
-
Slowly add a solution of benzyl chloroformate in the organic solvent.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, if a biphasic system is used, separate the organic layer. If a single solvent is used, perform an aqueous workup.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate (S)-Benzyl 3-aminopiperidine-1-carboxylate.
Conclusion
The synthesis of (S)-Benzyl 3-aminopiperidine-1-carboxylate is a multi-step process that requires careful control of stereochemistry and regioselectivity. The chemoenzymatic approach, utilizing an (S)-selective transaminase, offers an efficient route to the chiral 3-aminopiperidine core with high enantiopurity. Subsequent regioselective N1-Cbz protection is a critical step that can be achieved under controlled reaction conditions. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired level of purity. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.
References
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
An In-depth Technical Guide to N-Cbz-3-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
N-Cbz-3-aminopiperidine, also known as benzyl (piperidin-3-yl)carbamate, is a synthetic organic compound featuring a piperidine ring. It serves as a crucial building block in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. The carbobenzyloxy (Cbz) group acts as a protecting group for the amine, allowing for controlled and selective reactions at other sites of the molecule. This guide provides a comprehensive overview of its structural formula, chemical properties, synthesis protocols, and applications.
Structural Formula and Chemical Properties
N-Cbz-3-aminopiperidine exists in various forms, including as a racemic mixture and as individual stereoisomers, the (S)- and (R)-enantiomers. The chemical properties can vary slightly between these forms and their salt derivatives.
The general structure consists of a piperidine ring where the amino group at the 3-position is protected by a carbobenzyloxy group.
Table 1: General Chemical Properties of N-Cbz-3-aminopiperidine
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1][2][3] |
| Molecular Weight | ~234.29 g/mol | [2][3] |
| Appearance | Yellow oil or solid | [4] |
| Storage Temperature | 2-8°C, under inert gas | [1][4] |
Table 2: Physicochemical Data for Specific Isomers and Salts
| Compound | CAS Number | Boiling Point | Melting Point | Other Data |
| (S)-3-N-Cbz-aminopiperidine | 478646-33-2 | 396.3 °C at 760 mmHg | N/A | Flash Point: 193.5 °C; pKa: 12.16±0.20[1] |
| 1-N-Cbz-3-aminopiperidine | 711002-74-3 | 367.2±42.0 °C (Predicted) | 168-170°C | pKa: 10.33±0.20 (Predicted)[4] |
| 3-N-Cbz-aminopiperidine hydrochloride | 31648-54-1 | N/A | N/A | IUPAC: Phenylmethyl N-[(3S)-piperidin-1-ium-3-yl]carbamate[5] |
Experimental Protocols: Synthesis of N-Cbz-3-aminopiperidine
The synthesis of N-Cbz-3-aminopiperidine can be achieved through various chemical and biocatalytic methods. These routes often focus on achieving high enantiopurity, which is critical for pharmaceutical applications.
Enzymatic Cascade Synthesis of L-3-N-Cbz-aminopiperidine
A novel and green approach involves a one-pot enzymatic cascade using a galactose oxidase (GOase) and an imine reductase (IRED).[6][7] This method converts N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine with high enantiopurity.[6][7]
Methodology:
-
Reaction Setup: The reaction is performed in a sodium phosphate (NaPi) buffer (pH 7.5) at 30°C with agitation (200 rpm).[7]
-
Substrates and Enzymes: The primary substrate is N-Cbz-protected L-ornithinol (at a concentration of ~3 mM). Variants of galactose oxidase and a panel of imine reductases are added to the reaction mixture.[7]
-
Reaction Progression: The GOase oxidizes the primary alcohol of the substrate to an aldehyde. This intermediate spontaneously cyclizes to a cyclic imine, which is then reduced by the IRED to yield the final product, L-3-N-Cbz-aminopiperidine.[6][7]
-
Analysis: The reaction progress and analytical yield are monitored by Gas Chromatography with Flame Ionization Detection (GC-FID).[7]
-
Outcome: This streamlined one-pot reaction can achieve isolated yields of up to 54% and prevents the racemization of key intermediates, ensuring high enantiopurity of the final product.[6][7]
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. 1-N-Cbz-3-aminopiperidine CAS#: 711002-74-3 [amp.chemicalbook.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
Benzyl 3-aminopiperidine-1-carboxylate: A Technical Safety Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Benzyl 3-aminopiperidine-1-carboxylate (CAS Number: 711002-74-3). Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from SDSs of structurally similar molecules, including various isomers and salts. This guide is intended to provide researchers and drug development professionals with a thorough understanding of the potential hazards and safe handling procedures.
Chemical Identification and Physical Properties
This compound is a chemical intermediate often used in the synthesis of pharmaceutical compounds.[1][2] Its core structure consists of a piperidine ring with an amino group and a benzyl carboxylate protective group.
| Identifier | Value |
| Chemical Name | This compound[3] |
| Synonyms | 1-N-Cbz-3-aminopiperidine, 3-Amino-piperidine-1-carboxylic acid benzyl ester[3] |
| CAS Number | 711002-74-3[3][4] |
| Molecular Formula | C13H18N2O2[3][4] |
| Molecular Weight | 234.29 g/mol [3] |
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be hazardous. The following table summarizes the likely GHS classifications.
| Hazard Class | Hazard Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[5][6][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6][7] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[5][6][7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[6] |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation.[6][7] |
Signal Word: Warning [5][6][7]
Hazard Pictograms:
Precautionary Measures and Handling
Safe Handling Protocols
Adherence to strict laboratory protocols is essential when working with this compound.
General Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Avoid contact with skin and eyes.[9]
-
Wash hands and any exposed skin thoroughly after handling.[5][8]
Storage:
-
Store under an inert atmosphere to maintain product quality.[9]
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment.
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[5] |
| Skin Protection | Wear protective gloves and impervious clothing to prevent skin contact.[5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter.[5] |
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][10] |
| In Case of Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][9][10] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5][10] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][10]
-
Specific Hazards: No specific data is available, but thermal decomposition may produce irritating gases and vapors.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[5][10]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with the substance. Ensure adequate ventilation and wear appropriate personal protective equipment.[10]
-
Environmental Precautions: Prevent the substance from entering drains.
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for safely handling this compound in a research setting.
Caption: A flowchart outlining the necessary steps for the safe handling of this compound, from preparation to cleanup.
Ecological Information
There is no specific data available on the ecological effects of this compound. It is recommended to prevent its release into the environment.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Assumed to be stable under normal storage conditions.[9]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[9]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[11]
Disclaimer: This document is intended as a guide and is based on the best available information for this compound and its structural analogs. It is not a substitute for a certified Safety Data Sheet (SDS). Researchers should always consult the most current SDS for any chemical before use and perform their own risk assessment.
References
- 1. CAS 711002-74-3: Phenylmethyl 3-amino-1-piperidinecarboxyl… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. canbipharm.com [canbipharm.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. echemi.com [echemi.com]
- 6. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.es [fishersci.es]
The Pivotal Role of Benzyl 3-aminopiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-aminopiperidine-1-carboxylate and its derivatives have emerged as indispensable building blocks in the synthesis of a new generation of therapeutics. This technical guide provides an in-depth analysis of the role of this versatile scaffold in drug discovery, with a particular focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) and Janus Kinase (JAK) inhibitors. This document details the synthetic routes, key experimental protocols, quantitative biological data, and the intricate signaling pathways modulated by drugs derived from this crucial intermediate.
Introduction: The Significance of the 3-Aminopiperidine Scaffold
The piperidine ring is a prevalent motif in a vast number of pharmaceuticals, owing to its favorable physicochemical properties that can enhance drug-like characteristics such as solubility, lipophilicity, and metabolic stability. The introduction of an amino group at the 3-position, particularly in a stereochemically defined manner, provides a critical anchor for molecular interactions with biological targets. The benzyl carbamate protecting group in this compound offers a stable yet readily cleavable handle, making it an ideal intermediate for multi-step synthetic campaigns in drug discovery. This scaffold is a cornerstone in the synthesis of drugs targeting enzymes such as DPP-4 and JAKs, which are implicated in a range of diseases from type 2 diabetes to autoimmune disorders.
Synthetic Pathways and Methodologies
The synthesis of chiral 3-aminopiperidine derivatives is a critical step in the development of numerous pharmaceuticals. Several strategies have been developed to produce these intermediates with high enantiopurity.
Representative Synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate
A common approach to synthesize the chiral 3-aminopiperidine core involves the use of enzymatic transamination or the resolution of a racemic mixture. The following is a representative protocol for the synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate, a key precursor for various bioactive molecules.
Experimental Protocol: Synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate
-
Step 1: Synthesis of N-Benzyl-3-piperidone. A solution of 3-hydroxypiperidine is oxidized using a suitable oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane) to yield 3-piperidone. The resulting ketone is then protected with a benzyl group via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride to afford N-benzyl-3-piperidone.
-
Step 2: Asymmetric Transamination. The N-benzyl-3-piperidone is subjected to an asymmetric transamination reaction using a transaminase enzyme and an amino donor (e.g., isopropylamine). This enzymatic step selectively produces the (R)-N-benzyl-3-aminopiperidine with high enantiomeric excess.
-
Step 3: Carbamate Protection. The resulting (R)-N-benzyl-3-aminopiperidine is then reacted with benzyl chloroformate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a biphasic system to yield (R)-Benzyl 3-(benzylamino)piperidine-1-carboxylate.
-
Step 4: Deprotection of the Benzyl Group from the Amino Function. The benzyl group on the 3-amino position is selectively removed via hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. This step yields the desired (R)-Benzyl 3-aminopiperidine-1-carboxylate.
-
Purification. The final product is purified by column chromatography on silica gel to afford the pure (R)-Benzyl 3-aminopiperidine-1-carboxylate.
Logical Workflow for the Synthesis of (R)-Benzyl 3-aminopiperidine-1-carboxylate
Caption: A representative synthetic workflow for (R)-Benzyl 3-aminopiperidine-1-carboxylate.
Application in the Synthesis of Marketed Drugs
The utility of this compound and its close derivatives is exemplified in the synthesis of blockbuster drugs such as the DPP-4 inhibitor, Alogliptin, and the JAK inhibitor, Tofacitinib.
Synthesis of Alogliptin
Alogliptin is a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.[1] Its synthesis prominently features a chiral 3-aminopiperidine moiety.
Experimental Protocol: Synthesis of Alogliptin from (R)-3-Aminopiperidine
-
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. 6-Chloro-3-methyluracil is reacted with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Step 2: Nucleophilic Aromatic Substitution. The resulting intermediate is then coupled with (R)-3-aminopiperidine dihydrochloride in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) in a solvent system such as isopropanol and water.[2] The reaction mixture is heated to drive the nucleophilic aromatic substitution, replacing the chlorine atom with the aminopiperidine moiety.
-
Step 3: Salt Formation. The resulting Alogliptin free base is then treated with benzoic acid in a suitable solvent like ethanol to precipitate Alogliptin benzoate, the active pharmaceutical ingredient.
-
Purification. The final product is purified by recrystallization to achieve high purity.
Workflow for Alogliptin Synthesis
Caption: Synthetic pathway for the DPP-4 inhibitor, Alogliptin.
Synthesis of Tofacitinib
Tofacitinib is a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[3] Its synthesis involves the coupling of a chiral disubstituted aminopiperidine with a pyrrolo[2,3-d]pyrimidine core.
Experimental Protocol: Synthesis of Tofacitinib using a Chiral Aminopiperidine Intermediate
-
Step 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This key chiral intermediate is synthesized via a multi-step process, often involving a resolution step or an asymmetric synthesis to establish the desired stereochemistry.
-
Step 2: Coupling with the Pyrrolopyrimidine Core. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is first protected, for example with a tosyl group. This is then coupled with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a base.[4]
-
Step 3: Deprotection. The protecting groups (tosyl and benzyl) are removed in subsequent steps. The tosyl group is typically removed under basic conditions, and the benzyl group is removed by hydrogenolysis.[5]
-
Step 4: Acylation. The resulting secondary amine on the piperidine ring is then acylated with ethyl cyanoacetate in the presence of a base like triethylamine to yield Tofacitinib.
-
Step 5: Salt Formation. Tofacitinib is often converted to its citrate salt for pharmaceutical formulation.
Workflow for Tofacitinib Synthesis
Caption: Synthetic pathway for the JAK inhibitor, Tofacitinib.
Biological Activity and Quantitative Data
The incorporation of the 3-aminopiperidine scaffold is crucial for the high potency and selectivity of the resulting drug molecules.
| Drug | Target | IC₅₀ (nM) | Indication |
| Alogliptin | DPP-4 | <10 | Type 2 Diabetes |
| Tofacitinib | JAK1 | 1.7 - 3.7 | Rheumatoid Arthritis, Psoriatic Arthritis |
| JAK2 | 1.8 - 4.1 | ||
| JAK3 | 0.75 - 1.6 |
Table 1: Quantitative Biological Data for Drugs Derived from 3-Aminopiperidine Scaffolds.
Signaling Pathways and Mechanism of Action
DPP-4 Inhibition by Alogliptin
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, alogliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.
The crystal structure of alogliptin bound to DPP-4 reveals key interactions. The aminopiperidine moiety forms crucial salt bridges with glutamic acid residues (Glu205 and Glu206) in the S2 subsite of the enzyme.[6] The cyanobenzyl group occupies the hydrophobic S1 pocket.
DPP-4 Signaling Pathway and Alogliptin's Mechanism of Action
Caption: Alogliptin inhibits DPP-4, preventing the inactivation of GLP-1.
JAK-STAT Pathway Inhibition by Tofacitinib
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[6] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby blocking the downstream signaling of these pro-inflammatory cytokines.
X-ray crystallography studies show that tofacitinib binds to the ATP-binding site of the JAK kinase domain. The pyrrolopyrimidine core forms hydrogen bonds with the hinge region of the enzyme, while the 3-aminopiperidine linker and its substituents make important contacts within the active site, contributing to its potency and selectivity.[7]
JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action
Caption: Tofacitinib inhibits JAK, blocking the phosphorylation of STAT and subsequent gene transcription.
Experimental Protocols for Biological Assays
DPP-4 Inhibition Assay
A common method to determine the inhibitory activity of compounds against DPP-4 is a continuous fluorometric kinetic assay.
Protocol: In Vitro DPP-4 Inhibition Assay
-
Reagents and Materials: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), assay buffer (e.g., Tris-HCl), test compounds, and a fluorescence plate reader.
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. b. In a 96-well plate, add the DPP-4 enzyme to each well. c. Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C. d. Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells. e. Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition is calculated relative to the vehicle control. IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
JAK Kinase Activity Assay
The inhibitory effect of compounds on JAKs is typically assessed using an in vitro kinase assay that measures the phosphorylation of a substrate peptide.
Protocol: In Vitro JAK Kinase Assay
-
Reagents and Materials: Recombinant human JAK1, JAK2, or JAK3 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from STAT), ATP, kinase assay buffer, test compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production as a luminescent signal).
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the JAK enzyme and the peptide substrate to each well. c. Add the diluted test compound or vehicle control and incubate. d. Initiate the kinase reaction by adding ATP. e. Allow the reaction to proceed for a specific time at room temperature or 30°C. f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated, and IC₅₀ values are determined as described for the DPP-4 assay.[9]
Conclusion
This compound and its derivatives are privileged scaffolds in medicinal chemistry, enabling the synthesis of highly effective and selective drugs. Their integral role in the development of DPP-4 and JAK inhibitors highlights their importance in addressing major therapeutic challenges in metabolic and autoimmune diseases. The synthetic versatility, coupled with the favorable pharmacological properties imparted by the 3-aminopiperidine core, ensures that this structural motif will continue to be a valuable tool for drug discovery professionals. This guide provides a comprehensive technical overview to aid researchers in leveraging this powerful building block for the design and synthesis of next-generation therapeutics.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 3. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 5. Synthesis of Tofacitinib [cjph.com.cn]
- 6. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alogliptin [pdb101.rcsb.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
An In-depth Technical Guide on the Biological Activity of N-benzylpiperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its structural versatility allows for modifications that can fine-tune the pharmacological profile of analogs, leading to potent and selective ligands for various biological targets. This guide provides a comprehensive overview of the biological activities of N-benzylpiperidine analogs, with a focus on their applications in neurodegenerative diseases and neuropsychiatric disorders.
A primary area of investigation for N-benzylpiperidine analogs is the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the cholinergic hypothesis of Alzheimer's disease.
Multi-target-directed Ligand Approach for Alzheimer's Disease
Given the complex pathology of Alzheimer's disease, a multi-target-directed ligand (MTDL) approach is a promising therapeutic strategy.[1][2][3] N-benzylpiperidine derivatives have been designed to not only inhibit cholinesterases but also to target other relevant pathways, such as β-amyloid (Aβ) aggregation and β-secretase-1 (BACE-1) activity.[2][3][4]
A series of N-benzylpiperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and AChE.[1] Compounds d5 and d10 from this series demonstrated potent dual-enzyme inhibition and exhibited other beneficial properties such as free radical scavenging, metal chelation, and inhibition of Aβ aggregation.[1] Similarly, hybrids of N-benzylpiperidine and 1,3,4-oxadiazole have been synthesized and shown to have a balanced inhibitory profile against hAChE, hBChE, and hBACE-1.[2]
The N-benzyl group plays a crucial role in the binding of these inhibitors to AChE, often through cation-π interactions with the enzyme's active site.[5] Structure-activity relationship (SAR) studies have revealed that bulky substituents on the benzamide para position and alkyl or phenyl groups on the benzamide nitrogen can significantly enhance inhibitory activity.[6] For instance, compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) is one of the most potent AChE inhibitors identified, with an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE.[6]
Quantitative Data on Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 | Reference |
| d5 | HDAC | 0.17 µM | [1] |
| AChE | 6.89 µM | [1] | |
| d10 | HDAC | 0.45 µM | [1] |
| AChE | 3.22 µM | [1] | |
| 23 | BuChE | 0.72 µM | [3] |
| 21 | AChE | 0.56 nM | [6] |
| 13e (E2020) | AChE | 5.7 nM | [7] |
| 28 | AChE | 0.41 µM | [8] |
| 20 | AChE | 5.94 µM | [8] |
| 15b | eeAChE | 0.39 µM | [9][10] |
| 15j | eqBChE | 0.16 µM | [9][10] |
Experimental Protocol: Ellman's Method for AChE Inhibition
The AChE inhibitory activity of N-benzylpiperidine analogs is commonly determined using the spectrophotometric method developed by Ellman.[9][11]
Principle: The assay measures the activity of AChE by quantifying the formation of thiocholine, which is produced when the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be detected spectrophotometrically at 412 nm.[5]
Detailed Methodology:
-
Reagents: Acetylcholinesterase (AChE) solution, acetylthiocholine iodide (ATCI) substrate solution, DTNB solution, and buffer (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
In a 96-well microplate, add the buffer, the test compound at various concentrations, and the AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-incubation period.[5]
-
Initiate the enzymatic reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[5]
-
Workflow for determining AChE inhibition using Ellman's method.
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Ligands
N-benzylpiperidine analogs have been extensively studied as ligands for the dopamine transporter (DAT) and, to a lesser extent, the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synapse and are important targets for drugs used to treat conditions like depression and Parkinson's disease.
Analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have shown high affinity and selectivity for DAT.[12][13] SAR studies indicate that electron-withdrawing substituents on the N-benzyl ring enhance DAT activity and selectivity.[12][13][14] For example, compounds with fluoro (5a ) and nitro (11b ) substitutions are potent and selective DAT ligands.[12][13] Bioisosteric replacement of a phenyl ring with a thiophene ring has also yielded potent compounds like 13b .[12][13]
Quantitative Data on DAT and SERT Binding
| Compound | Target | IC50 (nM) | SERT/DAT Selectivity | Reference |
| 5a (R = F) | DAT | 17.2 | 112 | [12][13] |
| 11b (R = NO2) | DAT | 16.4 | 108 | [12][13] |
| 13b | DAT | 13.8 | - | [12][13] |
| GBR 12909 | DAT | - | 6 | [12][13] |
Experimental Protocol: Radioligand Binding Assay for Transporters
The affinity of N-benzylpiperidine analogs for DAT and SERT is typically determined through radioligand binding assays.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter. The amount of radioactivity measured is inversely proportional to the binding affinity of the test compound.
Detailed Methodology:
-
Materials: Cell membranes expressing the target transporter (e.g., from rat striatum for DAT), a high-affinity radioligand (e.g., [[3H]WIN 35,428 for DAT or [3H]citalopram for SERT), test compounds, and buffer solutions.
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Determine the Ki or IC50 value by analyzing the competition binding curves using non-linear regression.
-
General workflow for a radioligand binding assay.
NMDA Receptor Antagonism
Certain N-benzylpiperidine analogs have been identified as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists, particularly for the NR1a/2B subtype.[15] This activity is of interest for the treatment of neurological disorders where excitotoxicity plays a role, such as Parkinson's disease.[15][16]
SAR studies have shown that substitutions on the benzyl group do not significantly affect NR1a/2B potency, while the addition of hydrogen bond donors in the para position of a phenyl group can enhance potency.[15]
Opioid Receptor Modulation
More recently, N-benzylpiperidine derivatives have been explored as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands for the development of safer and more effective analgesics.[17]
Compound 52 from a series of 30 benzylpiperidine derivatives showed high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM).[17] In vivo studies demonstrated its potent antinociceptive effects in various pain models with fewer MOR-related side effects, such as constipation and physical dependence, compared to oxycodone.[17]
Dual-target signaling of N-benzylpiperidine analogs at MOR and σ1R.
Conclusion
The N-benzylpiperidine scaffold continues to be a highly valuable template in drug discovery. The analogs derived from this core structure have demonstrated a wide range of biological activities, with significant potential for the treatment of complex multifactorial diseases like Alzheimer's. The ability to modulate multiple targets, including cholinesterases, monoamine transporters, and opioid receptors, underscores the therapeutic promise of this class of compounds. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of N-benzylpiperidine analogs will undoubtedly lead to the development of novel and effective therapeutic agents. lead to the development of novel and effective therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Cbz-3-aminopiperidine from Piperidone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-Cbz-3-aminopiperidine, a valuable building block in medicinal chemistry, starting from piperidone precursors. Two primary synthetic routes are presented. The first is a direct approach via reductive amination of N-Cbz-3-piperidone. The second is a multi-step synthesis commencing with the more common starting material, N-Boc-3-piperidone, followed by reductive amination, deprotection, and subsequent N-Cbz protection. These methods offer flexibility depending on the availability of starting materials and desired strategic pathway. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.
Introduction
N-Cbz-3-aminopiperidine is a key intermediate in the synthesis of various pharmaceutical agents. The piperidine scaffold is a prevalent feature in many biologically active molecules, and the protected amine functionality at the 3-position allows for further chemical modifications in a controlled manner. The carbobenzyloxy (Cbz) protecting group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. This application note details reliable methods for the preparation of N-Cbz-3-aminopiperidine from piperidone-based starting materials.
Synthetic Pathways
Two effective routes for the synthesis of N-Cbz-3-aminopiperidine are outlined below.
Route 1: Direct Synthesis from N-Cbz-3-piperidone
This approach involves a one-step reductive amination of commercially available N-Cbz-3-piperidone. This is an efficient method that directly yields the target compound.
Caption: Direct synthesis of N-Cbz-3-aminopiperidine.
Route 2: Multi-step Synthesis from N-Boc-3-piperidone
This three-step synthesis begins with the reductive amination of N-Boc-3-piperidone to form N-Boc-3-aminopiperidine. The Boc protecting group is then removed under acidic conditions, and the resulting 3-aminopiperidine is subsequently protected with a Cbz group.
Caption: Multi-step synthesis of N-Cbz-3-aminopiperidine.
Experimental Protocols
Route 1: Direct Synthesis via Reductive Amination of N-Cbz-3-piperidone
Materials:
-
N-Cbz-3-piperidone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a solution of N-Cbz-3-piperidone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-3-aminopiperidine.
Route 2: Multi-step Synthesis from N-Boc-3-piperidone
Step 2a: Reductive Amination of N-Boc-3-piperidone
Materials:
-
N-Boc-3-piperidone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Follow the same procedure as in Route 1, using N-Boc-3-piperidone as the starting material. This will yield N-Boc-3-aminopiperidine.
Step 2b: Boc Deprotection of N-Boc-3-aminopiperidine
Materials:
-
N-Boc-3-aminopiperidine
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Protocol:
-
Dissolve N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10.0 eq) or 4M HCl in dioxane (excess) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate and extract with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminopiperidine, which is often used immediately in the next step.
Step 2c: Cbz Protection of 3-aminopiperidine
Materials:
-
3-aminopiperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or sodium carbonate
-
Dichloromethane (DCM) or a biphasic system (e.g., diethyl ether and water)
-
1 M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Dissolve 3-aminopiperidine (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.1 eq).
-
Slowly add benzyl chloroformate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Cbz-3-aminopiperidine.
Data Presentation
Table 1: Summary of Reagents and Typical Yields for Route 1
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |
| 1 | N-Cbz-3-piperidone | NH₄OAc, NaBH₃CN | N-Cbz-3-aminopiperidine | 60-80% | >95% |
Table 2: Summary of Reagents and Typical Yields for Route 2
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |
| 2a | N-Boc-3-piperidone | NH₄OAc, NaBH₃CN | N-Boc-3-aminopiperidine | 70-90% | >95% |
| 2b | N-Boc-3-aminopiperidine | TFA or HCl | 3-aminopiperidine | >95% (crude) | Used directly |
| 2c | 3-aminopiperidine | Cbz-Cl, TEA | N-Cbz-3-aminopiperidine | 80-95% | >98% |
Experimental Workflow Visualization
Caption: A generalized workflow for chemical synthesis.
Application Notes and Protocols for the Synthesis of 3-Aminopiperidine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-aminopiperidine, a critical building block in numerous pharmaceutical agents. The primary method described is the reductive amination of N-Boc-3-piperidone using an ammonia source and a suitable reducing agent, followed by deprotection of the resulting N-Boc-3-aminopiperidine. This application note includes a comparative analysis of common reducing agents, a detailed experimental protocol, and process workflow diagrams to ensure reproducible and efficient synthesis.
Introduction
3-Aminopiperidine and its derivatives are key structural motifs found in a wide range of biologically active molecules and pharmaceutical drugs. The development of robust and scalable synthetic routes to this important intermediate is of significant interest to the drug development community. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of C-N bonds. This method typically involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of 3-aminopiperidine, a common and efficient strategy involves the reductive amination of a protected 3-piperidone derivative, such as 1-Boc-3-piperidone, with an ammonia surrogate, followed by the removal of the protecting group.
Comparative Analysis of Reducing Agents for Reductive Amination
The choice of reducing agent is critical for the success of a reductive amination reaction, influencing selectivity, yield, and reaction conditions. Below is a summary of commonly used reducing agents for this transformation.
| Reducing Agent | Abbreviation | Key Characteristics | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, tolerates a wide range of functional groups. Often the reagent of choice for one-pot reactions. Moisture sensitive.[1] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for the reduction of iminium ions over carbonyls, allowing for one-pot reactions at controlled pH (typically mildly acidic). Highly toxic due to the potential release of HCN.[2] | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride | NaBH₄ | A powerful and cost-effective reducing agent. Less selective, and can reduce the starting ketone. Often used in a two-step process where the imine is pre-formed.[2] | Methanol (MeOH), Ethanol (EtOH) |
Reductive Amination Reaction Pathway
The synthesis of 3-aminopiperidine via reductive amination of 1-Boc-3-piperidone proceeds in two main stages: the formation of N-Boc-3-aminopiperidine and its subsequent deprotection.
References
Application Notes and Protocols for the Use of Benzyl 3-aminopiperidine-1-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-aminopiperidine-1-carboxylate is a versatile building block in peptide synthesis, enabling the introduction of a constrained cyclic diamine scaffold into peptide and peptidomimetic structures. This modification can impart unique conformational properties, enhance metabolic stability, and modulate the biological activity of the resulting molecules. The piperidine ring acts as a mimic of a dipeptide unit, and its derivatives have been explored in the development of various therapeutic agents, including inhibitors of bacterial cysteine proteases and agonists for receptors like the Glucagon-Like Peptide-1 (GLP-1) receptor.
The benzyloxycarbonyl (Cbz or Z) protecting group on the piperidine nitrogen offers robust stability under various reaction conditions and allows for orthogonal deprotection strategies, typically through catalytic hydrogenolysis. This feature is particularly advantageous in complex multi-step syntheses. This document provides detailed application notes, experimental protocols, and relevant data for the effective incorporation of this compound into peptide chains.
Data Presentation
The following tables summarize quantitative data from the synthesis of peptide analogues incorporating a 3-aminopiperidine scaffold. These values are representative and may vary based on the specific peptide sequence and reaction conditions.
Table 1: Representative Yields for Coupling Reactions Involving 3-Aminopiperidine Scaffolds
| Coupling Step | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc-L-Leucine coupling to deprotected aminopiperidine derivative | EDC, HOBt | Dichloromethane | - | 91-93 | [1] |
| Boc-Glycine coupling to deprotected aminopiperidine derivative | EDC, HOBt | Dichloromethane | - | 45-47 | [1] |
| Coupling of Cbz-protected aminopiperidine derivative to L-proline amide | EDC, HOBt | Dichloromethane | - | 78-82 | [1] |
| Coupling of Boc-L-Leucine to a piperidine-containing dipeptide analogue | EDC, HOBt | Dichloromethane | - | 78-93 | [1] |
Table 2: Representative Yields for Deprotection Steps
| Protecting Group | Deprotection Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Boc | TFA in Dichloromethane | Dichloromethane | 12-16 | Quantitative | [1] |
| Cbz | H₂, Pd/C | Ethanol | 144 | 90-92 | [1] |
| Ester (hydrolysis) | LiOH | THF/Water | - | 95-99 | [1] |
Experimental Protocols
The following are detailed protocols for the key steps involved in the incorporation of this compound into a peptide sequence. These protocols are based on established methods in peptide synthesis.[1][2][3][4][5][6][7]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound
This protocol describes the manual Fmoc-based solid-phase synthesis for coupling this compound to a resin-bound amino acid.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Activation of the C-terminal Carboxyl Group of the Growing Peptide:
-
In a separate vial, dissolve the resin-bound peptide's C-terminal amino acid (1 equivalent), DIC (1 equivalent), and HOBt (1 equivalent) in DMF.
-
-
Coupling of this compound:
-
Dissolve this compound (1.5 equivalents) and DIPEA (1.5 equivalents) in DMF.
-
Add the solution of this compound to the activated resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Monitoring the Coupling Reaction (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.
-
Chain Elongation: The N-terminal amino group of the newly incorporated piperidine moiety is now available for the next coupling cycle.
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) - Coupling of this compound
This protocol outlines the coupling of an N-terminally protected amino acid to this compound in solution.
Materials:
-
N-Boc or N-Fmoc protected amino acid
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl, saturated NaHCO₃ solution, and brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation of the Protected Amino Acid:
-
In a round-bottom flask, dissolve the N-protected amino acid (1 equivalent) and HATU (1 equivalent) in DMF or DCM.
-
Add DIPEA (2 equivalents) to the solution and stir for 5-10 minutes at 0 °C.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.1 equivalents) in the same solvent to the activated amino acid solution.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure protected peptide.
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Benzyl (Cbz) protecting group from the piperidine nitrogen.[1]
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected peptide (1 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
-
Hydrogenation:
-
Secure the flask to a hydrogenation apparatus or place it under a hydrogen balloon.
-
Evacuate and purge the flask with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
-
Signaling Pathways and Experimental Workflows
GLP-1 Receptor Signaling Pathway
Peptides incorporating piperidine-based scaffolds have been investigated as agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[8][9][10] Activation of the GLP-1 receptor in pancreatic β-cells triggers a cascade of intracellular events leading to enhanced glucose-stimulated insulin secretion.[11][12][13][14][15]
Caption: GLP-1 Receptor signaling cascade.
Experimental Workflow for Peptide Synthesis
The following diagram illustrates a typical workflow for the synthesis of a peptide incorporating this compound using solid-phase peptide synthesis.
Caption: Solid-phase peptide synthesis workflow.
References
- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. wernerlab.weebly.com [wernerlab.weebly.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptidyl and Non-Peptidyl Oral Glucagon-Like Peptide-1 Receptor Agonists [e-enm.org]
- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 14. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
An increasing demand for high-purity pharmaceutical intermediates necessitates robust and reliable analytical methods. Benzyl 3-aminopiperidine-1-carboxylate is a key building block in the synthesis of various bioactive molecules and therapeutic agents.[1] Ensuring its identity, purity, and stability is critical for drug development and quality control.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
HPLC is a primary method for assessing the purity and quantifying this compound. The presence of the benzyl group provides a chromophore suitable for UV detection.[2] This protocol is adapted from methods used for similar piperidine derivatives.[3]
Application Note
This method is designed for the quantitative determination of this compound and the separation of potential process-related impurities. A reversed-phase C18 column is used, providing good retention and peak shape for the analyte. The mobile phase composition is optimized for efficient separation. This approach is suitable for quality control in manufacturing and for stability testing.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Solvent filtration apparatus
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Ammonium Formate (or other suitable buffer)
-
This compound reference standard
2. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 50:50 v/v). If buffering is needed to improve peak shape, use a low concentration of ammonium formate (e.g., 10 mM) in the aqueous phase.[4] Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask using the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase.
3. Chromatographic Conditions: The following table summarizes the recommended HPLC parameters.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area < 2%).
-
Inject the sample solution in duplicate.
-
Calculate the purity or concentration of the sample by comparing the peak area with that of the reference standard.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Assay Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given the molecular weight of this compound (234.29 g/mol ), it is amenable to GC analysis, likely without derivatization.[5]
Application Note
This protocol describes a GC-MS method for the identification of potential volatile organic impurities, residual solvents, or degradation products. The method utilizes a general-purpose capillary column and electron ionization (EI) for fragmentation, allowing for library-based identification of unknown peaks.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler vials with septa
-
Microsyringe
-
High-purity Helium gas
-
GC-grade solvent (e.g., Dichloromethane or Methanol)
-
This compound sample
2. Preparation of Solutions:
-
Sample Solution: Dissolve approximately 1-2 mg of the sample in 1 mL of a suitable GC-grade solvent (e.g., Dichloromethane). Vortex to ensure complete dissolution.
3. GC-MS Conditions: The following table outlines the recommended GC-MS parameters.
| Parameter | Recommended Condition |
| GC Parameters | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[6] |
| Split Ratio | 50:1 |
| Oven Program | Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 10 min |
| MS Parameters | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3 minutes |
4. Analysis Procedure:
-
Perform a solvent blank injection to verify system cleanliness.
-
Inject the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the main peak to confirm the identity of this compound.
-
Analyze the mass spectra of any impurity peaks and compare them against a spectral library (e.g., NIST) for tentative identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Application Note
This protocol provides the methodology for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure and identify the presence of any structural isomers or major impurities. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this analysis.
Experimental Protocol
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Pipettes
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
-
This compound sample
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters: The table below lists typical acquisition parameters for ¹H and ¹³C NMR.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Pulse Program | Standard single pulse (e.g., zg30) | Proton-decoupled (e.g., zgpg30) |
| Acquisition Time | ~4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 8 - 16 | 512 - 1024 |
| Spectral Width | 0 - 12 ppm | 0 - 200 ppm |
| Reference | TMS at 0.00 ppm | Solvent peak (e.g., CDCl₃ at 77.16 ppm) |
4. Data Analysis:
-
Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS or residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign peaks to the corresponding protons and carbons in the molecular structure. Compare the observed chemical shifts and coupling constants with expected values.[7][8]
Logical Diagram for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Summary of Physicochemical and Analytical Data
The following table summarizes key properties and typical analytical data for this compound.
| Property | Value | Reference |
| Chemical Identity | ||
| CAS Number | 711002-74-3 (racemate), 876461-55-1 ((S)-enantiomer) | [1][5] |
| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |
| Molecular Weight | 234.29 g/mol | [5] |
| Appearance | Yellow viscous liquid or oil | [1][9] |
| HPLC Data | ||
| Purity Specification | ≥ 99% (by HPLC) | [1] |
| Detection | UV at 254 nm | [2] |
| NMR Data | ||
| ¹H NMR (Typical) | Peaks corresponding to benzyl, piperidine, and amine protons expected. | [7] |
| ¹³C NMR (Typical) | Peaks for carbonyl, aromatic, and aliphatic carbons expected. | [10] |
| Storage | ||
| Recommended Condition | 2-8°C, under inert atmosphere | [5] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. policija.si [policija.si]
- 7. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-N-Cbz-3-aminopiperidine | 711002-74-3 [chemicalbook.com]
- 10. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of N-Cbz-3-aminopiperidine Purity
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for N-Cbz-3-aminopiperidine. N-Cbz-3-aminopiperidine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method suitable for quality control and stability testing. Additionally, a chiral HPLC method is presented for the assessment of enantiomeric purity.
Introduction
N-carbobenzyloxy-3-aminopiperidine (N-Cbz-3-aminopiperidine) is a valuable building block in medicinal chemistry. The control of its purity, including chemical and enantiomeric purity, is a prerequisite for its use in drug development and manufacturing. HPLC is a powerful analytical technique for separating and quantifying components in a mixture, making it the method of choice for this purpose. The presence of the carbobenzyloxy (Cbz) group provides a chromophore, allowing for sensitive UV detection without the need for derivatization.
This application note describes two distinct HPLC methods:
-
A reversed-phase HPLC method for the quantitative determination of N-Cbz-3-aminopiperidine and the separation of potential process-related impurities and degradation products.
-
A chiral HPLC method for the determination of the enantiomeric excess (e.e.) of N-Cbz-3-aminopiperidine.
Potential Impurities and Degradation Products
A thorough understanding of potential impurities is essential for developing a stability-indicating HPLC method. The primary impurities in N-Cbz-3-aminopiperidine are expected to originate from the synthesis process or degradation.
Process-Related Impurities:
-
3-Aminopiperidine: Unreacted starting material.
-
Benzyl chloroformate: The protecting agent.
-
Benzyl alcohol: A potential byproduct of the Cbz protection reaction.
-
Di-Cbz-3-aminopiperidine: Over-protection byproduct where both the primary and secondary amines are protected.
Degradation Products:
-
3-Aminopiperidine: From the cleavage of the Cbz group.
-
Toluene and Carbon Dioxide: Byproducts of Cbz group hydrogenolysis.[1]
-
Oxidative degradation products: Potential products from exposure to oxidative conditions.
Experimental Protocols
Reversed-Phase HPLC Method for Purity Determination
This method is designed for the quantitative analysis of N-Cbz-3-aminopiperidine and the separation of its potential impurities.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the N-Cbz-3-aminopiperidine sample.
-
Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
The following table summarizes the expected retention times and relative retention times (RRT) for N-Cbz-3-aminopiperidine and its potential impurities.
| Compound | Retention Time (min) (approx.) | Relative Retention Time (RRT) |
| 3-Aminopiperidine | 2.5 | 0.20 |
| Benzyl alcohol | 8.5 | 0.68 |
| N-Cbz-3-aminopiperidine | 12.5 | 1.00 |
| Di-Cbz-3-aminopiperidine | 18.0 | 1.44 |
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the enantiomers of N-Cbz-3-aminopiperidine.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation:
-
Accurately weigh approximately 5 mg of the N-Cbz-3-aminopiperidine sample.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation:
The enantiomeric excess (e.e.) is calculated using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
| Enantiomer | Retention Time (min) (approx.) |
| (R)-N-Cbz-3-aminopiperidine | 10.2 |
| (S)-N-Cbz-3-aminopiperidine | 11.8 |
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of N-Cbz-3-aminopiperidine.
Caption: Logical relationship of N-Cbz-3-aminopiperidine and its potential impurities.
Conclusion
The HPLC methods described in this application note are suitable for the routine quality control of N-Cbz-3-aminopiperidine. The reversed-phase method is effective for purity determination and the analysis of process-related impurities and degradation products. The chiral method allows for the accurate determination of enantiomeric purity. These methods are essential tools for ensuring the quality and consistency of N-Cbz-3-aminopiperidine used in pharmaceutical development and manufacturing.
References
Application Note: NMR Characterization of Benzyl 3-aminopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of Benzyl 3-aminopiperidine-1-carboxylate. The application note outlines the experimental procedures for acquiring ¹H and ¹³C NMR spectra and presents the corresponding spectral data in a clear, tabular format for easy reference. Additionally, logical workflows for sample preparation and characterization are visualized using Graphviz diagrams. This guide is intended to assist researchers in the structural verification and purity assessment of this important synthetic intermediate.
Introduction
This compound is a chiral building block frequently utilized in the synthesis of various pharmaceutical compounds. Its piperidine scaffold is a common feature in many biologically active molecules. Accurate structural elucidation and characterization are critical for ensuring the quality and reliability of this intermediate in drug discovery and development pipelines. NMR spectroscopy is the primary analytical technique for the unambiguous determination of the chemical structure of organic molecules in solution. This note provides a standardized protocol and reference data for the NMR analysis of this compound.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A standardized protocol for preparing a sample for NMR analysis is crucial for obtaining high-quality, reproducible spectra. The following steps outline the recommended procedure for this compound.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes and caps
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool or filter plug
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound in a clean, dry vial.[1][2]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[3] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[3]
-
Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary for high-resolution spectra.
-
Filtering the Sample: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution.[2][4] This can be achieved by passing the solution through a small plug of glass wool placed inside a Pasteur pipette directly into the NMR tube.[2]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[5] Avoid any solid particles in the final sample.[2][3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Final Steps: Before inserting the sample into the spectrometer, ensure the outside of the NMR tube is clean.
NMR Data Acquisition
Instrumentation:
-
400 MHz NMR Spectrometer (or similar high-field instrument)
¹H NMR Acquisition Parameters:
-
Nucleus: ¹H
-
Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Nucleus: ¹³C
-
Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: -10 to 220 ppm
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.40 - 7.28 | m | 5H | Ar-H (Phenyl) |
| 5.14 | s | 2H | -O-CH₂ -Ph |
| 4.05 - 3.85 | m | 1H | Piperidine H (Position 2 or 6, axial) |
| 3.75 - 3.60 | m | 1H | Piperidine H (Position 2 or 6, equatorial) |
| 3.05 - 2.85 | m | 2H | Piperidine H (Position 2 or 6) |
| 2.80 - 2.65 | m | 1H | Piperidine H (Position 3) |
| 1.90 - 1.75 | m | 1H | Piperidine H (Position 4 or 5, axial) |
| 1.70 - 1.55 | m | 1H | Piperidine H (Position 4 or 5, equatorial) |
| 1.50 - 1.30 | m | 2H | Piperidine H (Position 4 or 5) |
| 1.25 (br s) | br s | 2H | -NH₂ |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.5 | C =O (Carbamate) |
| 137.0 | Ar-C (Quaternary) |
| 128.5 | Ar-C H |
| 127.9 | Ar-C H |
| 127.8 | Ar-C H |
| 67.1 | -O-C H₂-Ph |
| 50.5 | Piperidine C (Position 3) |
| 47.0 | Piperidine C (Position 2 or 6) |
| 44.5 | Piperidine C (Position 2 or 6) |
| 32.0 | Piperidine C (Position 4 or 5) |
| 24.5 | Piperidine C (Position 4 or 5) |
Note: Chemical shifts are referenced to the residual solvent peak. The exact chemical shifts and multiplicities may vary slightly depending on the solvent, concentration, and instrument.
Visualizations
The following diagrams illustrate the logical workflow for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Caption: Logical relationship of NMR analysis.
References
- 1. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 960541-42-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Large-Scale Synthesis of Chiral 3-Aminopiperidines: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Chiral 3-aminopiperidines are pivotal structural motifs in a multitude of pharmaceutical agents, including inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes. The growing demand for these enantiomerically pure building blocks has spurred the development of robust and scalable synthetic methodologies. This document provides detailed application notes and protocols for four key industrial-scale strategies for the synthesis of chiral 3-aminopiperidines: asymmetric biocatalytic transamination, reduction of a chiral lactam, diastereomeric resolution, and synthesis from the chiral pool.
Key Synthetic Strategies at a Glance
Four principal routes have emerged as industrially viable for the large-scale production of enantiomerically pure 3-aminopiperidines. The choice of a particular strategy often depends on factors such as cost of starting materials, desired enantiomer, and the availability of specialized equipment (e.g., for biocatalysis or high-pressure reactions).
| Strategy | Key Features | Typical Starting Materials | Typical Products |
| Asymmetric Biocatalytic Transamination | Green and sustainable; high enantioselectivity; mild reaction conditions. | Prochiral N-protected 3-piperidones | (R)- or (S)-N-protected 3-aminopiperidines |
| Reduction of a Chiral Lactam | High-yielding; well-established industrial process. | Chiral N-protected 2,5-diaminopentanoic acid derivatives | (R)- or (S)-3-aminopiperidine salts |
| Diastereomeric Resolution | Classical and effective method; high enantiomeric purity achievable. | Racemic 3-aminopiperidine | (R)- and (S)-3-aminopiperidine |
| Synthesis from Chiral Pool | Utilizes readily available and inexpensive chiral starting materials. | L-Glutamic Acid | N-protected (S)-3-aminopiperidine derivatives |
I. Asymmetric Biocatalytic Transamination
This method employs ω-transaminases (TAs) to asymmetrically aminate a prochiral N-protected 3-piperidone, offering a direct and environmentally benign route to chiral 3-aminopiperidines. The use of immobilized enzymes facilitates catalyst recycling and product purification, making it highly suitable for large-scale applications.[1]
Signaling Pathway Diagram
Caption: Workflow for the asymmetric synthesis of chiral N-Boc-3-aminopiperidine.
Quantitative Data
| Product | Enzyme | Yield | Enantiomeric Excess (ee) | Key Reaction Conditions |
| (R)-1-Boc-3-aminopiperidine | Immobilized ω-Transaminase | >99% | >99% | pH 7.5-8.0, 50°C, Isopropylamine as amine donor |
| (S)-1-Boc-3-aminopiperidine | Immobilized ω-Transaminase | >99% | >99% | pH 7.5-8.0, 50°C, Isopropylamine as amine donor |
Experimental Protocol: Synthesis of (R)-N-Boc-3-aminopiperidine
Materials:
-
N-Boc-3-piperidone
-
Immobilized (R)-selective ω-transaminase
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid
Procedure:
-
Prepare a solution of isopropylamine in water and adjust the pH to 8.0 with hydrochloric acid.
-
In a suitable reactor, add the pH-adjusted isopropylamine solution, Tris-HCl buffer, and THF.
-
Preheat the mixture to 50°C.
-
Add the immobilized ω-transaminase and PLP to the reactor.
-
Dissolve N-Boc-3-piperidone in THF and add it to the reaction mixture.
-
Maintain the reaction at 50°C and pH 8.0, monitoring the conversion by HPLC.
-
Upon completion, filter off the immobilized enzyme for recycling.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-N-Boc-3-aminopiperidine.
II. Reduction of a Chiral Lactam
A widely used industrial method involves the reduction of an enantiomerically pure lactam, (R)-3-aminopiperidin-2-one hydrochloride, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2] This method is capable of producing multi-kilogram quantities of the desired product.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride.
Quantitative Data
| Starting Material | Reducing Agent | Equivalents of LiAlH₄ | Temperature (°C) | Product | Scale |
| (R)-3-aminopiperidin-2-one HCl | LiAlH₄ in THF | 1.0 - 2.5 | Addition: 10-45; Reaction: 45-70 | (R)-3-aminopiperidine dihydrochloride | > 1 kg |
| 4 kg (R)-3-aminopiperidin-2-one HCl | 14 kg LiAlH₄ in THF | ~1.6 | Addition: 10-45; Reaction: 45-70 | (R)-3-aminopiperidine dihydrochloride | Multi-kilogram |
Experimental Protocol: Kilogram-Scale Synthesis of (R)-3-aminopiperidine dihydrochloride
Materials:
-
(R)-3-aminopiperidin-2-one hydrochloride
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Reagent Alcohol
Procedure:
-
In a large, dry, nitrogen-flushed reactor, prepare a solution of LiAlH₄ in anhydrous THF.
-
In a separate reactor, suspend (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF.
-
Slowly add the LiAlH₄ solution to the suspension of the lactam, maintaining the temperature between 10°C and 45°C.
-
Once the addition is complete, heat the reaction mixture to a temperature between 45°C and 70°C and maintain for a sufficient time to complete the reduction.
-
Cool the reaction mixture and carefully quench the excess LiAlH₄ according to established safety protocols (e.g., sequential addition of water and aqueous NaOH).
-
Filter the resulting slurry to remove the aluminum salts.
-
Concentrate the filtrate to obtain crude (R)-3-aminopiperidine.
-
Dissolve the crude amine in a suitable solvent (e.g., reagent alcohol) and cool to 15-25°C.
-
Slowly add concentrated HCl to the solution to precipitate the dihydrochloride salt.
-
Isolate the (R)-3-aminopiperidine dihydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
III. Diastereomeric Resolution of Racemic 3-Aminopiperidine
This classical approach involves the reaction of racemic 3-aminopiperidine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated, typically by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer.
Logical Relationship Diagram
Caption: Logical flow of the diastereomeric resolution process.
Quantitative Data
| Resolving Agent | Yield of (R)-3-aminopiperidine | Enantiomeric Excess (ee) | Key Conditions |
| (R)-4-(2-chloro-phenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane ((R)-CPA) | 99.5% | 99.6% | Crystallization from an alcohol-water solution |
Experimental Protocol: Resolution of 3-Aminopiperidine with (R)-CPA
Materials:
-
Racemic 3-aminopiperidine
-
(+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane ((+)-CPA)
-
Alcoholic solvent (e.g., methanol, isobutanol)
-
Water
-
Hydrochloric acid solution
Procedure:
-
Dissolve racemic 3-aminopiperidine and 1-2 equivalents of (+)-CPA in an alcohol-water solution.
-
Heat the mixture to obtain a clear solution and then cool to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolate the precipitated salt by filtration.
-
To liberate the free amine, treat the diastereomeric salt with a base.
-
Alternatively, for the dihydrochloride salt, dissolve the diastereomeric salt in a hydrochloric acid/alcohol solution (e.g., 23% HCl in isobutanol).
-
Stir the mixture at room temperature to precipitate the (R)-3-aminopiperidine dihydrochloride.
-
Filter the solid, wash, and dry to obtain the enantiomerically pure product.
-
The resolving agent can be recovered from the filtrate for reuse.
IV. Synthesis from Chiral Pool: The L-Glutamic Acid Approach
This strategy leverages the inherent chirality of readily available and inexpensive natural products, such as L-glutamic acid, to construct the chiral 3-aminopiperidine scaffold. This multi-step synthesis avoids the need for a resolution or an asymmetric step.[3]
Synthetic Pathway Diagram
Caption: Multi-step synthesis of a 3-aminopiperidine derivative from L-glutamic acid.
Quantitative Data
| Step | Key Reagents | Typical Yield |
| Overall | L-Glutamic Acid | 44-55% |
| Diesterification | Thionyl chloride, Methanol | Quantitative |
| N-Boc Protection | (Boc)₂O, Triethylamine, DMAP | High |
| Reduction to Diol | Sodium borohydride | Good |
| Ditosylation | p-Toluenesulfonyl chloride, Triethylamine, DMAP | High |
| Cyclization | Various amines | Good |
Experimental Protocol: Synthesis of (S)-N-Boc-3-aminopiperidine derivative
Materials:
-
L-Glutamic acid
-
Thionyl chloride
-
Methanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium borohydride
-
p-Toluenesulfonyl chloride
-
Desired primary amine for cyclization
-
Dichloromethane
-
Sodium bicarbonate solution
-
Citric acid solution
Procedure:
-
Diesterification: To a cooled solution of L-glutamic acid in methanol, add thionyl chloride dropwise. Stir at room temperature until completion. Remove the solvent to obtain the crude dimethyl ester hydrochloride.
-
N-Boc Protection: Dissolve the crude diester in dichloromethane and cool. Add triethylamine, (Boc)₂O, and a catalytic amount of DMAP. Stir at room temperature. After completion, quench with water and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate.
-
Reduction to Diol: Dissolve the N-Boc protected diester in a suitable solvent and add sodium borohydride in portions. After completion, quench with citric acid solution and extract the product.
-
Ditosylation: Dissolve the diol in dichloromethane and add triethylamine, p-toluenesulfonyl chloride, and DMAP. Stir at room temperature. After completion, quench with sodium bicarbonate solution and extract the product.
-
Cyclization: Dissolve the ditosylate in a suitable solvent and add the desired primary amine. Heat the reaction mixture until completion. After work-up and purification (e.g., chromatography), the desired N-substituted-N'-Boc-3-aminopiperidine is obtained.
References
Enzymatic Synthesis of Protected 3-Aminopiperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral protected 3-aminopiperidines are crucial building blocks in the synthesis of numerous pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes. Traditional chemical syntheses of these compounds often involve hazardous reagents, harsh reaction conditions, and multiple protection/deprotection steps, leading to significant environmental and economic concerns. Enzymatic synthesis offers a green and efficient alternative, providing high stereoselectivity and mild reaction conditions.
This document provides detailed application notes and protocols for three distinct enzymatic approaches to synthesize protected 3-aminopiperidines:
-
Asymmetric Synthesis using ω-Transaminases (ω-TAs)
-
One-Pot Cascade Synthesis using Galactose Oxidase (GOase) and Imine Reductase (IRED)
-
Kinetic Resolution of Racemic Amines using Lipases
These protocols are intended to serve as a comprehensive guide for researchers in academia and industry to implement biocatalytic methods in their synthetic workflows.
Asymmetric Synthesis of (R)- and (S)-1-Boc-3-aminopiperidine using ω-Transaminases
This method utilizes ω-transaminases (ω-TAs) for the asymmetric amination of a prochiral ketone, N-Boc-3-piperidone, to produce enantiomerically pure (R)- or (S)-N-Boc-3-aminopiperidine. The use of immobilized enzymes enhances stability and allows for catalyst recycling.
Signaling Pathway Diagram
Caption: Transaminase-catalyzed synthesis of 3-aminopiperidines.
Quantitative Data
| Enzyme | Substrate Concentration (mM) | Amine Donor (M) | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Isolated Yield (%) |
| ATA-025-IMB ((R)-selective) | 208 | Isopropylamine (1.1) | 50 | 24 | >99 | >99 | 70[1] |
| ATA-025-IMB ((R)-selective) | 45 | Isopropylamine (1.1) | 35 | 24 | >99 | >99 | - |
| Various (R)-TAs | - | Isopropylamine | 30-50 | 12-36 | >99 | >99.77 | -[2] |
| Various (S)-TAs | - | Isopropylamine | - | - | - | - | - |
Experimental Protocols
Protocol 1.1: Preparative Scale Synthesis of (R)-1-Boc-3-aminopiperidine[1][3]
Materials:
-
Immobilized (R)-selective ω-transaminase (e.g., ATA-025-IMB)
-
N-Boc-3-piperidone
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine (TEA) buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Potassium hydroxide (KOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To 4 mL of TEA buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM), add 200 mg of immobilized ω-transaminase (ATA-025-IMB).
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Add a preheated solution of N-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).
-
Increase the temperature to 50 °C and continue stirring at 550 rpm.
-
Monitor the reaction progress by HPLC or TLC until complete conversion is observed (typically 24 hours).
-
Upon completion, filter the enzyme under vacuum and wash it with TEA buffer. The enzyme can be stored at 4 °C for reuse.
-
Adjust the pH of the filtrate to 13 with KOH.
-
Extract the aqueous layer with dichloromethane (4 x 5 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain (R)-1-Boc-3-aminopiperidine as a yellow oil.
One-Pot Cascade Synthesis of L-3-N-Cbz-aminopiperidine
This multi-enzyme cascade utilizes a galactose oxidase (GOase) variant and an imine reductase (IRED) to convert N-Cbz-protected L-ornithinol into L-3-N-Cbz-aminopiperidine in a single pot. This streamlined approach avoids the isolation of unstable intermediates.
Experimental Workflow Diagram
Caption: GOase-IRED cascade for 3-aminopiperidine synthesis.
Quantitative Data
| GOase Variant | IRED Variant | Substrate Concentration (mM) | Temp. (°C) | pH | Time (h) | Analytical Yield (%) | Isolated Yield (%) |
| M3–5 | AdRedAm | 3 | 30 | 7.5 | 16 | High | - |
| M3–5 | AdRedAm | 3 | 30 | 8.0 | 48 | - | 16[3] |
| F2 | AdRedAm | 3 | 30 | 7.5 | 16 | Low | - |
Experimental Protocols
Protocol 2.1: Preparative Scale One-Pot Synthesis of L-3-N-Cbz-aminopiperidine[3][4]
Materials:
-
Galactose Oxidase variant (GOase M₃₋₅)
-
Imine Reductase (AdRedAm)
-
Horseradish Peroxidase (HRP)
-
Catalase
-
Glucose Dehydrogenase (GDH)
-
N-α-Cbz-L-ornithinol
-
NADP⁺
-
D-Glucose
-
Sodium Phosphate (NaPi) buffer (pH 8.0)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare a 90 mL reaction mixture in NaPi buffer (pH 8.0) containing:
-
N-α-Cbz-L-ornithinol (3 mM)
-
GOase M₃₋₅ (1 mg/mL)
-
AdRedAm (0.25 mg/mL)
-
HRP
-
Catalase
-
GDH
-
NADP⁺
-
D-Glucose
-
-
Incubate the reaction at 30 °C with shaking (200 rpm) for 48 hours. Note: Protein precipitation of AdRedAm may be observed after 1-3 hours.
-
After 48 hours, acidify the reaction mixture with HCl to pH 2.
-
Wash the aqueous layer with ethyl acetate to remove non-polar impurities.
-
Basify the aqueous layer to pH 12 with NaOH.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield L-3-N-Cbz-aminopiperidine.
Lipase-Catalyzed Kinetic Resolution of rac-1-Boc-3-aminopiperidine
This method employs a lipase, such as Candida antarctica Lipase B (CAL-B), to selectively acylate one enantiomer of a racemic mixture of 1-Boc-3-aminopiperidine, allowing for the separation of the unreacted enantiomer and the acylated product.
Logical Relationship Diagram
Caption: Lipase-catalyzed kinetic resolution of 3-aminopiperidine.
Quantitative Data
| Lipase | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| CAL-B | rac-1-Boc-3-aminopiperidine | Ethyl Acetate | Toluene | 30 | 24 | ~50 | >95 (for both enantiomers) |
| Lipase PS-D | Racemic hydroxylactam | Vinyl Acetate | 1,4-Dioxane | RT | 48 | 49 | >99[5] |
Note: Data for rac-1-Boc-3-aminopiperidine is representative based on typical lipase resolutions of amines, as specific literature data for this substrate is limited.
Experimental Protocols
Protocol 3.1: Kinetic Resolution of rac-1-Boc-3-aminopiperidine
Materials:
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
rac-1-Boc-3-aminopiperidine
-
Ethyl acetate (or other suitable acyl donor)
-
Toluene (or other suitable organic solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of rac-1-Boc-3-aminopiperidine (e.g., 20 mg) in toluene (1 mL), add ethyl acetate (2 equivalents).
-
Add immobilized CAL-B (e.g., 20 mg).
-
Shake the mixture at 30 °C and 1000 rpm.
-
Monitor the reaction by GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-1-Boc-3-aminopiperidine from the (S)-N-acetyl-1-Boc-3-aminopiperidine by silica gel column chromatography.
Conclusion
The enzymatic methods outlined in these application notes provide powerful and sustainable alternatives to traditional chemical synthesis for producing valuable chiral protected 3-aminopiperidines. The choice of method will depend on the desired enantiomer, the available starting materials, and the specific requirements of the synthetic route. These protocols offer a solid foundation for the implementation of biocatalysis in the development of pharmaceuticals and other fine chemicals.
References
Application Notes and Protocols for Cbz Deprotection of 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the carboxybenzyl (Cbz) group from 3-aminopiperidine derivatives. The selection of an appropriate deprotection method is critical to ensure high yields and compatibility with other functional groups within the molecule. This guide covers three primary methods: catalytic hydrogenation, transfer hydrogenation, and acidic cleavage, offering a comparative analysis to aid in methodological selection.
Overview of Cbz Deprotection Methods
The Cbz group is a valuable amine protecting group due to its general stability and the variety of methods available for its removal. The primary strategies for Cbz deprotection from a 3-aminopiperidine scaffold are summarized below.
-
Catalytic Hydrogenation: This is a widely used and often very clean method for Cbz removal. It typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas.[1] The reaction is generally performed under mild conditions and produces toluene and carbon dioxide as volatile byproducts.[1]
-
Transfer Hydrogenation: As an alternative to using hydrogen gas, transfer hydrogenation utilizes a hydrogen donor in the presence of a catalyst. Common hydrogen donors include ammonium formate and formic acid.[2] This method can be advantageous for laboratories not equipped for high-pressure hydrogenations.
-
Acidic Cleavage: Strong acidic conditions can effectively cleave the Cbz group.[1] This method is particularly useful when the substrate contains functional groups sensitive to reduction, such as alkenes or alkynes. Reagents like hydrogen bromide in acetic acid (HBr/AcOH) or various concentrations of hydrochloric acid are commonly used.[3]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for various Cbz deprotection methods applied to 3-aminopiperidine and related piperidine derivatives. This allows for a direct comparison of reaction conditions and reported yields.
| Method | Substrate | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Catalytic Hydrogenation | (R)-N-Benzyl-3-aminopiperidine* | Pd/C, H₂ (30 kg pressure), Room Temperature | Acetic Acid | 24 h | 93.3 | |
| Acidic Cleavage | Benzyl (2S,5R)-5-{[5-chloro-2-({1-ethyl-1H-pyrazol-4-yl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-2-methylpiperidine-1-carboxylate | 6N HCl, 80 °C | Methanol | 6 h | N/A | [3] |
| Acidic Cleavage | Benzyl 4,4-difluoro-3-{[6-(imidazo[1,2-a]pyridin-3-yl)pyrazin-2-yl]amino}piperidine-1-carboxylate | Concentrated HCl, Room Temperature | None | Overnight | 75 | [3] |
| Transfer Hydrogenation | General N-benzyl amines | Ammonium formate, 10% Pd/C, Reflux | Methanol | 10 min | 83-95 | [4] |
| Transfer Hydrogenation | N-Cbz-amino acids | Ammonium formate, Zinc dust, Room Temperature | Methanol | 2-3 min | 85-95 | [5] |
Note: While the substrate is N-benzyl protected, the conditions are relevant for Cbz deprotection via hydrogenolysis.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon
This protocol describes the deprotection of a Cbz-protected 3-aminopiperidine using hydrogen gas and a palladium catalyst.
Materials:
-
N-Cbz-3-aminopiperidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent like ethanol or ethyl acetate)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Celite®
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the N-Cbz-3-aminopiperidine derivative (1.0 equiv.) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Hydrogenation Setup: Secure the reaction vessel to the hydrogenation apparatus.
-
Inerting: Evacuate the vessel and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Hydrogenation: Evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 1 atm from a balloon or higher pressure in an autoclave).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during handling.
-
Concentration: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected 3-aminopiperidine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This protocol outlines the Cbz deprotection using ammonium formate as a hydrogen donor.
Materials:
-
N-Cbz-3-aminopiperidine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
Reaction Setup: To a stirred suspension of the N-Cbz-3-aminopiperidine derivative (1.0 equiv.) and 10% Pd/C (equal weight to the substrate) in methanol, add anhydrous ammonium formate (5.0 equiv.) in a single portion under a nitrogen atmosphere.[4]
-
Reaction: Stir the resulting mixture at reflux temperature.[4]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Extraction: Wash the Celite® pad with chloroform.[4]
-
Concentration: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification (if necessary): The residue can be taken up in a suitable organic solvent (e.g., chloroform or ether), washed with saturated brine solution and then water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the purified 3-aminopiperidine.[5]
Protocol 3: Acidic Cleavage using Hydrochloric Acid
This protocol describes the deprotection of a Cbz group under strong acidic conditions.
Materials:
-
N-Cbz-3-aminopiperidine derivative
-
Concentrated Hydrochloric Acid
Procedure:
-
Reaction Setup: Dissolve the N-Cbz-3-aminopiperidine derivative (1.0 equiv.) in concentrated hydrochloric acid.[3]
-
Reaction: Stir the solution at room temperature.[3]
-
Monitoring: Monitor the reaction for completion (typically overnight) by TLC or LC-MS.[3]
-
Work-up: Upon completion, concentrate the reaction mixture to dryness under reduced pressure. This will typically yield the hydrochloride salt of the deprotected 3-aminopiperidine.[3]
-
Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.
Visualizations
The following diagrams illustrate the logical workflow for the described Cbz deprotection methods.
Caption: General workflows for Cbz deprotection methods.
Caption: Decision tree for selecting a Cbz deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 5. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 3-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 3-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method involves the selective N-protection of the secondary amine of the piperidine ring of 3-aminopiperidine using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is a type of Schotten-Baumann reaction.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, the stoichiometry of reactants (especially benzyl chloroformate), and the choice of base. Careful control of these parameters is crucial for achieving high yield and purity.
Q3: What are the typical impurities or side products observed in this synthesis?
A3: Common side products include the di-Cbz protected 3-aminopiperidine, where both the ring and the exocyclic amines are protected, and the regioisomeric product where only the exocyclic primary amine is protected. Unreacted starting materials can also be present as impurities. In some cases, N-benzylation can occur as a side reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material (3-aminopiperidine) and the formation of the desired product.
Q5: What is the recommended method for purifying the final product?
A5: The standard method for purification is column chromatography on silica gel. The choice of eluent is critical for separating the desired product from the various side products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Incorrect stoichiometry. | - Monitor the reaction by TLC or HPLC until the starting material is consumed. - Maintain the reaction temperature at 0-5 °C during the addition of benzyl chloroformate. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Use a slight excess (1.05-1.1 equivalents) of benzyl chloroformate. |
| Formation of Di-Cbz Protected Side Product | - Excess of benzyl chloroformate. - Prolonged reaction time at elevated temperatures. | - Use no more than 1.1 equivalents of benzyl chloroformate. - Add the benzyl chloroformate slowly at a low temperature (0-5 °C). - Monitor the reaction closely and stop it once the mono-protected product is maximized. |
| Formation of Regioisomer (Cbz on exocyclic amine) | - The primary exocyclic amine is generally more nucleophilic than the secondary ring amine. Reaction conditions may favor its reaction. | - The selectivity can be influenced by the solvent and base system. Using a bulkier base might sterically hinder the reaction at the more accessible primary amine. - Careful control of stoichiometry is crucial. |
| Presence of Unreacted 3-Aminopiperidine | - Insufficient amount of benzyl chloroformate. - Short reaction time. | - Ensure at least one equivalent of benzyl chloroformate is used. - Allow the reaction to proceed until TLC/HPLC shows complete consumption of the starting material. |
| Product is difficult to purify by column chromatography | - Side products have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider a different stationary phase if silica gel is not effective. - An acid wash of the crude product can sometimes help remove basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopiperidine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate) (2.0-2.5 equivalents) to the solution.
-
Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Protocol 2: HPLC Analysis
-
Column: A standard C18 reverse-phase column is typically used for purity analysis.
-
Mobile Phase: A gradient of acetonitrile in water with a modifier like trifluoroacetic acid (TFA) or formic acid is common.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for the Synthesis of this compound
Caption: Synthetic pathway and potential side products.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Purification of N-Cbz-3-aminopiperidine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of N-Cbz-3-aminopiperidine using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying N-Cbz-3-aminopiperidine?
A1: The most common and effective method for purifying N-Cbz-3-aminopiperidine on a laboratory scale is flash column chromatography using silica gel as the stationary phase.
Q2: What are some typical solvent systems (mobile phases) for the silica gel chromatography of N-Cbz-3-aminopiperidine?
A2: Polarity of the mobile phase is critical for successful separation. Common solvent systems are mixtures of a non-polar solvent like heptane or hexane and a more polar solvent such as ethyl acetate. Dichloromethane (DCM) and methanol (MeOH) mixtures are also frequently employed. The optimal ratio will depend on the specific impurities present in your crude product.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the separation. It is used to identify the appropriate solvent system before running the column and to check the fractions collected from the column for the presence of the desired product and impurities. A common visualization method for compounds like N-Cbz-3-aminopiperidine on TLC plates is staining with a potassium permanganate solution followed by gentle heating.[1]
Q4: What are potential impurities I might encounter?
A4: Common impurities can include unreacted starting materials, byproducts from the Cbz protection step, or side-products from preceding reaction steps. For instance, if the Cbz group is introduced using Cbz-succinimide, residual succinimide might be present.[1] In subsequent deprotection steps, N-ethylated byproducts have been observed, which could be present in trace amounts if not fully removed.[1]
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
This protocol outlines a general procedure for the purification of N-Cbz-3-aminopiperidine using flash column chromatography.
1. Preparation of the Slurry:
- In a beaker, add silica gel (typically 230-400 mesh) to a suitable non-polar solvent (e.g., hexane or the initial mobile phase).
- Stir gently to create a homogenous slurry. The amount of silica gel used is typically 50-100 times the weight of the crude product.
2. Packing the Column:
- Ensure the column is vertically clamped.
- Place a small cotton or glass wool plug at the bottom of the column.
- Add a layer of sand over the plug.
- Pour the silica gel slurry into the column.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Allow the solvent to drain until it is level with the top of the silica gel.
3. Loading the Sample:
- Dissolve the crude N-Cbz-3-aminopiperidine in a minimal amount of the mobile phase or a suitable solvent.
- Carefully apply the sample solution to the top of the silica gel bed.
- Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the chosen mobile phase.
- Collect fractions in test tubes or other suitable containers.
- Monitor the elution of compounds using TLC.
5. Product Isolation:
- Combine the fractions containing the pure product as determined by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified N-Cbz-3-aminopiperidine.
Data Presentation
Table 1: Exemplary Flash Chromatography Conditions
| Stationary Phase | Mobile Phase (v/v) | Compound (Analogue) | Rf Value | Reference |
| Silica Gel | Heptane/Ethyl Acetate (1:3) | (R)-1-Boc-3-(Cbz-amino)piperidine | 0.17 | [1] |
| Silica Gel | Heptane/Ethyl Acetate (1:2) | (rac)-1-Boc-3-(Cbz-amino)piperidine | 0.18 | [1] |
Note: Rf values are highly dependent on the specific TLC plate, chamber saturation, and temperature. These values should be used as a starting point for optimization.
Troubleshooting Guide
Q: My compound is streaking on the TLC plate and the column. What can I do?
A: Streaking of amines on silica gel is a common issue due to the interaction of the basic amine with the acidic silica.
-
Potential Cause: Strong interaction between the basic amine and acidic silica gel.
-
Solution 1: Add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Solution 2: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
Q: I am not getting good separation between my product and an impurity. How can I improve the resolution?
A: Poor separation can be addressed by modifying the chromatographic conditions.
-
Potential Cause 1: The polarity of the mobile phase is too high, causing all compounds to elute too quickly.
-
Solution 1: Decrease the polarity of your mobile phase. For a heptane/ethyl acetate system, this would mean increasing the proportion of heptane.
-
Potential Cause 2: The polarity of the mobile phase is too low, resulting in broad peaks and long elution times.
-
Solution 2: Gradually increase the polarity of the mobile phase. A gradient elution, where the polarity of the mobile phase is increased over time, can also be very effective.
-
Potential Cause 3: The column is overloaded with the crude sample.
-
Solution 3: Use a larger column with more silica gel relative to the amount of sample. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude product.
Q: The yield of my purified product is very low. What could be the reason?
A: Low recovery can stem from several factors during the purification process.
-
Potential Cause 1: The product is irreversibly adsorbed onto the silica gel.
-
Solution 1: As with streaking, adding a basic modifier to the mobile phase can help prevent strong adsorption and improve recovery.
-
Potential Cause 2: The product is spread across too many fractions, and some have been discarded.
-
Solution 2: Carefully analyze all fractions by TLC before combining and discarding any.
-
Potential Cause 3: The compound is unstable on silica gel over long periods.
-
Solution 3: Expedite the chromatography process. Flash chromatography is preferred over gravity chromatography for this reason.
Visualizations
Caption: Experimental workflow for the purification of N-Cbz-3-aminopiperidine.
Caption: Troubleshooting decision tree for chromatography issues.
References
Technical Support Center: Reductive Amination of N-Boc-3-piperidone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of N-Boc-3-piperidone.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the reductive amination of N-Boc-3-piperidone, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in a reductive amination can stem from several factors. A primary reason is often incomplete imine/enamine formation. The equilibrium between the ketone and the imine/enamine intermediate can be unfavorable. To address this, consider the following:
-
pH Adjustment: The reaction is often acid-catalyzed. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, a pH that is too low (typically below 4-5) will protonate the amine, rendering it non-nucleophilic. Careful control of pH is crucial.
-
Water Removal: The formation of the imine/enamine intermediate releases water. This water can hydrolyze the intermediate back to the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium toward the product.
-
Reaction Time and Temperature: Imine/enamine formation can be slow. Increasing the reaction time or gently heating the mixture of N-Boc-3-piperidone and the amine before adding the reducing agent may improve the yield. However, be cautious with temperature as it can also promote side reactions.
-
Reagent Quality: Ensure that all reagents, especially the reducing agent and the amine, are of high purity and have not degraded. Sodium triacetoxyborohydride (STAB) is moisture-sensitive.
Q2: I am observing the formation of a significant amount of N-Boc-3-hydroxypiperidine as a byproduct. How can I prevent this?
A2: The formation of N-Boc-3-hydroxypiperidine indicates the direct reduction of the ketone starting material. This is a common side reaction, especially when using less selective reducing agents.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for one-pot reductive aminations because it is less reactive towards ketones compared to the iminium ion intermediate. If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it is advisable to perform the reaction in a two-step process: first, allow the imine/enamine to form completely, and then add the sodium borohydride.
-
Reaction Conditions: Running the reaction at a controlled temperature (e.g., room temperature) can minimize the reduction of the ketone.
Q3: My primary amine is undergoing double alkylation, leading to the formation of a tertiary amine byproduct. How can I favor mono-alkylation?
A3: Overalkylation is a common issue where the desired secondary amine product reacts further with the starting ketone.
-
Stoichiometry: Using a slight excess of the primary amine relative to N-Boc-3-piperidone can help to minimize dialkylation.
-
Stepwise Procedure: A two-step procedure can be beneficial. First, form the imine, and then add the reducing agent. This can reduce the exposure of the newly formed secondary amine to the ketone under reductive conditions.
-
Tandem Boc-Protection: A one-pot tandem procedure where di-tert-butyl dicarbonate ((Boc)₂O) is added along with the reducing agent can trap the newly formed secondary amine as its N-Boc derivative, preventing further reaction.
Q4: The purification of my final product is challenging due to the presence of unreacted starting materials and byproducts. What are some effective purification strategies?
A4: Purification of the N-substituted-N-Boc-3-aminopiperidine product often requires chromatographic techniques.
-
Work-up Procedure: A typical work-up involves quenching the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid and decompose the boron-containing byproducts. The product is then extracted into an organic solvent.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purifying the product. The choice of eluent will depend on the polarity of your specific product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Acid-Base Extraction: If your product is basic and the impurities are neutral, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
Data Presentation
The following table summarizes typical yields for the reductive amination of N-Boc-3-piperidone with various amines under different conditions, as compiled from literature sources.
| Amine | Reducing Agent | Solvent | Additive/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane (DCM) | Acetic Acid (catalytic) | Room Temp | 16 | ~85 |
| Aniline | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | None | Room Temp | 12 | ~70-80 |
| Methylamine (HCl salt) | NaBH(OAc)₃ | Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temp | 24 | ~65-75 |
| Ammonium Acetate | NaBH₃CN | Methanol (MeOH) | Acetic Acid | Room Temp | 24 | ~60-70 |
| Benzylamine | NaBH₄ | Methanol (MeOH) | None (two-step) | Room Temp | 4 | ~75-85 |
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
N-Boc-3-piperidone
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, for less reactive amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-piperidone (1.0 eq.) and the amine (1.0-1.2 eq.) in DCE or DCM (0.1-0.2 M), add a catalytic amount of acetic acid if required.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Reductive Amination Pathway
Caption: Reaction pathway for the reductive amination of N-Boc-3-piperidone.
Experimental Workflow
Caption: A typical experimental workflow for reductive amination.
Troubleshooting Decision Tree
preventing racemization in chiral piperidine synthesis
Welcome to the Technical Support Center for Chiral Piperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges in maintaining stereochemical integrity during the synthesis of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral piperidine synthesis?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant problem in pharmaceutical and medicinal chemistry because the biological activity of a molecule is often highly dependent on its specific three-dimensional structure. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse side effects. Therefore, controlling stereochemistry is crucial for the safety and efficacy of drugs containing chiral piperidine scaffolds.
Q2: What is the primary chemical mechanism leading to racemization during piperidine synthesis?
A2: The most common mechanism for racemization involves the formation of a planar, achiral intermediate, such as an enolate or an iminium ion. This typically occurs when a stereocenter is located at a carbon atom adjacent to a carbonyl group or an imine. The proton on this stereocenter can become acidic under certain reaction conditions. Abstraction of this proton by a base leads to the formation of the planar intermediate. Subsequent protonation or reaction of this intermediate can occur from either face with equal probability, resulting in a loss of the original stereochemistry.
Q3: Which synthetic steps are most prone to racemization?
A3: Racemization can occur at various stages of a synthetic sequence. Steps that are particularly susceptible include:
-
Activation of a carboxylic acid at a stereocenter: This is common in peptide couplings or when forming an amide bond involving a chiral piperidine carboxylic acid.
-
Reactions involving strong bases: Deprotonation at a stereocenter, especially one alpha to a carbonyl or other activating group, can lead to racemization.
-
Deprotection of certain protecting groups under harsh conditions: For example, removal of an N-Boc group under strongly acidic or basic conditions can sometimes lead to epimerization at an adjacent stereocenter.
-
Reactions proceeding through iminium ion intermediates: In reactions like the Pictet-Spengler synthesis, the stereoselectivity of the cyclization step is crucial for the final product's enantiomeric purity.
Q4: How does the choice of base influence racemization?
A4: The choice of base is critical. Strong, non-sterically hindered bases are more likely to cause racemization by readily abstracting the proton at the stereocenter. Sterically hindered bases, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, are often preferred as they are less likely to cause deprotonation at the chiral center. The concentration of the base is also important; using the minimum necessary amount can help to suppress racemization.
Q5: Can reaction temperature affect the stereochemical outcome?
A5: Yes, temperature plays a significant role. Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to a decrease in stereoselectivity and potentially racemization.[1] Performing reactions at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) generally enhances stereoselectivity by favoring the kinetically controlled product.[1]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, categorized by the synthetic method.
Issue 1: Low Diastereoselectivity or Racemization in Pictet-Spengler Reactions
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and related heterocyclic structures, including those with a piperidine ring. However, achieving high stereoselectivity can be challenging.
| Symptom | Potential Cause | Suggested Solution |
| Low diastereoselectivity | High Reaction Temperature: Elevated temperatures can lead to the formation of both diastereomers by overcoming the small energy difference between the transition states.[1] | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance selectivity.[1] |
| Inappropriate Acid Catalyst: The nature and concentration of the acid catalyst influence the geometry of the iminium ion intermediate, which in turn affects the facial selectivity of the cyclization.[1] | Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. Milder conditions may sometimes yield better results.[1] | |
| Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the diastereomeric transition states.[1] | Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium.[1] | |
| Racemization of a pre-existing stereocenter | Harsh Reaction Conditions: Prolonged exposure to strong acids or high temperatures can lead to epimerization at a labile stereocenter. | Minimize reaction times and use the mildest possible acidic conditions that still promote the reaction. |
Issue 2: Loss of Enantiomeric Excess during Asymmetric Hydrogenation of Pyridine Derivatives
Asymmetric hydrogenation of pyridines or their activated forms (pyridinium salts) is a common strategy for accessing chiral piperidines. Maintaining high enantiomeric excess (ee) is paramount.
| Symptom | Potential Cause | Suggested Solution |
| Low enantiomeric excess (ee) | Suboptimal Catalyst System: The choice of chiral ligand and metal precursor is critical for achieving high enantioselectivity. | Screen a variety of chiral ligands and metal catalysts. For iridium-catalyzed hydrogenations, ligands like (S,S)-f-Binaphane have shown high efficiency. |
| Incorrect Solvent or Additives: The solvent can significantly influence the catalyst's activity and selectivity. Additives can also play a crucial role. | Optimize the solvent system. For example, a mixture of toluene and DCE has been found to be effective in some Ir-catalyzed hydrogenations. | |
| Incomplete Reaction or Side Reactions: If the reaction does not go to completion, or if side reactions occur, the apparent ee may be lower. | Ensure complete conversion by monitoring the reaction (e.g., by NMR or LC-MS). Adjust hydrogen pressure and reaction time as needed. | |
| Inconsistent results | Purity of Reagents: Impurities in the substrate, solvent, or catalyst can poison the catalyst or lead to side reactions, affecting enantioselectivity. | Use highly pure, anhydrous, and degassed solvents and reagents. Ensure the chiral ligand is of high optical purity. |
Issue 3: Poor Stereoselectivity in Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction is a powerful method for constructing the piperidine ring with control over multiple stereocenters.
| Symptom | Potential Cause | Suggested Solution |
| Low diastereoselectivity (endo/exo selectivity) | Nature of the Diene and Dienophile: The steric and electronic properties of the reaction partners heavily influence the stereochemical outcome. Cyclic dienes often give higher diastereoselectivities than acyclic ones. | If possible, modify the diene or dienophile to introduce greater steric bias. The use of a chiral auxiliary on the dienophile can also direct the stereochemistry. |
| Reaction Temperature: As with other stereoselective reactions, higher temperatures can erode diastereoselectivity. | Conduct the reaction at lower temperatures to favor the kinetically preferred diastereomer. | |
| Low enantioselectivity | Ineffective Chiral Catalyst: The choice of chiral Lewis acid or organocatalyst is crucial for inducing enantioselectivity. | Screen a range of chiral catalysts. For example, chiral BINOL-derived phosphoric acid diesters have been shown to be effective catalysts for some aza-Diels-Alder reactions.[2] |
| Suboptimal Catalyst Loading or Solvent: The concentration of the catalyst and the nature of the solvent can impact the chiral environment of the transition state. | Optimize the catalyst loading and experiment with different solvents or solvent mixtures.[2] |
Data Presentation: Factors Influencing Enantioselectivity
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the stereochemical outcome of chiral piperidine synthesis.
Table 1: Asymmetric Hydrogenation of a 3-Substituted Pyrazinium Salt
Reaction: Ir-catalyzed asymmetric hydrogenation of a 3-methyl-substituted pyrazinium salt to the corresponding chiral piperazine.
| Entry | Chiral Ligand | Solvent | Temperature (°C) | d.r. | ee (%) |
| 1 | L1 | Toluene | 30 | >20:1 | 75 |
| 2 | L2 | Toluene | 30 | >20:1 | 86 |
| 3 | L2 | Toluene/DCE (1/1) | 0 | >20:1 | 89 |
| 4 | L2 | Toluene/DCE (1/1) | -20 | >20:1 | 90 |
| 5 | L2 | Toluene/1,4-Dioxane (1/1) | -20 | >20:1 | 91 |
Table 2: Asymmetric Aza-Diels-Alder Reaction of a Cyclic C-Acylimine with Cyclopentadiene
Reaction: Brønsted acid-catalyzed asymmetric aza-Diels-Alder reaction.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 4a | Toluene | -60 | - | 8 |
| 2 | 4a | Toluene | -78 | - | 12 |
| 3 | 4b | Toluene | -78 | 76 | 74 |
| 4 | 4b | Hexane | -78 | 83 | 86 |
| 5 | 4b | Hexane/Toluene (3:1) | -78 | 83 | 86 |
Data adapted from reference[2].
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of a Pyridinium Salt
This protocol is a general guideline for the iridium-catalyzed asymmetric hydrogenation of a 2-alkyl-substituted pyridinium salt.
Materials:
-
2-Alkylpyridinium salt (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.01 equiv)
-
Chiral ligand (e.g., MeO-BoQPhos) (0.022 equiv)
-
Iodine (I₂) (0.05 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/DCE mixture)
-
Hydrogen gas (high pressure)
-
Autoclave
Procedure:
-
In a glovebox, charge a vial with the 2-alkylpyridinium salt, [Ir(COD)Cl]₂, the chiral ligand, and iodine.
-
Add the anhydrous and degassed solvent to the vial.
-
Place the vial in a high-pressure autoclave.
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 450 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched piperidine derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Aza-Diels-Alder Reaction
This protocol describes a general procedure for a chiral Brønsted acid-catalyzed aza-Diels-Alder reaction of a C-acylimine with cyclopentadiene.[2]
Materials:
-
Cyclic C-acylimine (1.0 equiv)
-
Cyclopentadiene (2.0 equiv, freshly cracked)
-
Chiral phosphoric acid diester catalyst (e.g., 4b from Table 2) (0.05 equiv)
-
Anhydrous solvent (e.g., Hexane/Toluene mixture)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a screw-capped test tube under an inert atmosphere, suspend the C-acylimine and cyclopentadiene in the anhydrous solvent mixture.
-
Cool the mixture to -78 °C in a dry ice/acetone bath and stir for 10 minutes.
-
Add the chiral phosphoric acid diester catalyst to the cooled solution.
-
Stir the mixture at -78 °C until the imine is consumed (monitor by TLC).
-
Once the reaction is complete, directly charge the crude reaction mixture onto a silica gel column.
-
Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired aza-tetracycle product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Mechanism of Racemization via Enolization
Caption: Base-catalyzed racemization of a chiral ketone via a planar enolate intermediate.
Troubleshooting Workflow for Low Stereoselectivity
Caption: A logical workflow for troubleshooting low stereoselectivity in chiral synthesis.
References
Technical Support Center: Optimizing Cbz Protection of 3-Aminopiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-benzyloxycarbonyl (Cbz) protection of 3-aminopiperidine. The information is tailored to researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Cbz protection of 3-aminopiperidine in a question-and-answer format.
Q1: I am observing a low yield of my desired N-Cbz-3-aminopiperidine. What are the potential causes and how can I improve it?
Several factors can contribute to low product yields. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Poor Solubility of Starting Material: 3-Aminopiperidine, often available as a hydrochloride salt, may have limited solubility in common organic solvents. Ensure the free base is fully dissolved before adding the protecting group reagent. A mixed solvent system, such as THF/water, can be effective.[1]
-
Hydrolysis of Benzyl Chloroformate (Cbz-Cl): Cbz-Cl can react with water, leading to its decomposition. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.[1] Adding the Cbz-Cl slowly to the reaction mixture can also help.[1]
-
Protonation of the Starting Amine: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[2] Ensure at least two equivalents of a suitable base are used to neutralize the generated HCl.[1]
-
Suboptimal pH: For reactions in aqueous media, the pH should be carefully controlled, typically between 8 and 10.[3] A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization if the starting material is chiral.[3] A buffer system, such as a 2:1 mixture of Na₂CO₃ and NaHCO₃, can be used to maintain a stable pH.[3]
Q2: I am observing the formation of a significant amount of a di-protected byproduct. How can I minimize this?
The formation of a di-Cbz protected product is a common side reaction with primary amines.[2] To minimize its formation, consider the following strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of benzyl chloroformate.[1] A large excess of the reagent can promote di-protection.[1]
-
Slow Reagent Addition: Add the benzyl chloroformate dropwise to the reaction mixture, especially at low temperatures (e.g., 0 °C), to maintain a low concentration of the electrophile.[1]
-
Choice of Base: A milder base, such as sodium bicarbonate (NaHCO₃), is often preferred over stronger bases like sodium hydroxide (NaOH) or triethylamine (Et₃N).[1] Weaker bases are less likely to deprotonate the initially formed mono-Cbz-protected amine, which is a prerequisite for the second addition of the Cbz group.[1]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature, such as 0 °C, can decrease the rate of the second protection reaction, which generally has a higher activation energy.[1]
Q3: My benzyl chloroformate reagent is old and has a yellowish tint. Can I still use it?
Old or discolored benzyl chloroformate may have partially decomposed to benzyl alcohol and other impurities. Using a degraded reagent can lead to lower yields and the formation of side products. It is recommended to use fresh or purified Cbz-Cl for optimal results.
Q4: What is the best workup procedure to isolate the Cbz-protected 3-aminopiperidine?
A standard workup procedure involves:
-
Quenching the reaction with water.
-
Extracting the product with a suitable organic solvent like ethyl acetate or dichloromethane.[4]
-
Washing the combined organic layers with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Concentrating the solution under reduced pressure to obtain the crude product.[5]
-
Purification by column chromatography on silica gel if necessary.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the N-Cbz protection reaction?
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction.[2] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[2] This is followed by the departure of the chloride leaving group.[5] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine.[2][5]
Q2: What are the most common side reactions to be aware of?
The most frequently encountered side reactions include:
-
Di-Cbz protection of the primary amine: This occurs when two Cbz groups attach to the nitrogen atom.[2]
-
Hydrolysis of benzyl chloroformate: The reaction of Cbz-Cl with water can lead to the formation of benzyl alcohol and carbon dioxide.[2]
Q3: What are the recommended reaction conditions for Cbz protection of 3-aminopiperidine?
While optimal conditions can vary depending on the specific derivative of 3-aminopiperidine, a general starting point would be:
-
Reagents: 3-aminopiperidine, benzyl chloroformate (1.05-1.2 equivalents), and a base (e.g., NaHCO₃, Na₂CO₃, or Et₃N, at least 2 equivalents).
-
Solvent: A suitable solvent system that ensures the solubility of the starting material, such as a mixture of THF and water or dichloromethane.[1][5]
-
Temperature: The reaction is typically carried out at 0 °C to room temperature.[4] Starting at a lower temperature can help control the reaction rate and minimize side reactions.[1]
-
Reaction Time: The reaction time can range from a few hours to overnight.[4] It is best to monitor the reaction by TLC.
Quantitative Data
The following tables summarize representative yields for the Cbz protection of various amines, including derivatives of 3-aminopiperidine, to provide a comparative overview.
Table 1: Representative Yields for Cbz Protection of 3-Aminopiperidine Derivatives and Related Amines
| Amine Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (R)- and (S)-3-amino-1-Boc-piperidine | Cbz-succinimide | - | - | - | 82-84 | [6] |
| Glycine | Cbz-Cl | aq. Na₂CO₃ | Water | 0 | >90 | [4] |
| Alanine | Cbz-Cl | aq. NaOH | Water | 0 | ~95 | [4] |
| Benzylamine | Cbz-Cl | Et₃N | CH₂Cl₂ | 0 to rt | ~98 | [4] |
| Aniline | Cbz-Cl | Pyridine | CH₂Cl₂ | 0 | ~92 | [4] |
Table 2: Troubleshooting Guide for Low Yield in Cbz Protection
| Possible Cause | Recommended Action | Rationale |
| Poor solubility of starting amine | Use a co-solvent system (e.g., THF/water).[1] | To ensure all reactants are in the same phase, improving reaction kinetics.[1] |
| Hydrolysis of benzyl chloroformate | Use anhydrous solvents and an inert atmosphere.[1] | To minimize the decomposition of the protecting group reagent.[1] |
| Protonation of the starting amine | Use at least two equivalents of a suitable base.[1] | To neutralize the generated HCl and maintain the nucleophilicity of the starting amine.[1] |
| Di-protection of the amine | Use 1.05-1.2 equivalents of Cbz-Cl and a milder base like NaHCO₃.[1] | To minimize the formation of the di-Cbz byproduct.[1] |
Experimental Protocols
A representative experimental protocol for the Cbz protection of an amine under Schotten-Baumann conditions is provided below. This can be adapted for 3-aminopiperidine.
Protocol 1: Cbz Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent system (e.g., a 2:1 mixture of THF and water).[5]
-
Base Addition: Add the base (e.g., NaHCO₃, 2.0-2.5 equivalents) to the solution and cool the mixture in an ice bath to 0 °C.[4][5]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.[4]
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.[5]
-
Washing: Wash the combined organic layers with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Cbz-protected amine.[4][5]
-
Purification: If necessary, purify the crude product by silica gel column chromatography.[5]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the Cbz protection of 3-aminopiperidine.
Caption: Experimental workflow for the Cbz protection of 3-aminopiperidine.
Caption: Troubleshooting decision tree for Cbz protection of 3-aminopiperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Aminopiperidine Derivative Production
Welcome to the technical support center for the production of 3-aminopiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up synthesis from the lab to pilot and manufacturing scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and purification of 3-aminopiperidine derivatives.
I. Catalytic Hydrogenation of Pyridine Precursors
The reduction of substituted 3-aminopyridines is a common route to 3-aminopiperidine derivatives. However, scaling up this reaction can present several challenges.
Q1: My hydrogenation reaction is slow or has stalled. What are the potential causes and how can I resolve this?
A1: A stalled hydrogenation reaction can be due to several factors:
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can act as a poison to the catalyst (e.g., Palladium on Carbon - Pd/C, Platinum oxide - PtO₂).[1][2]
-
Solution: Increase the catalyst loading. While not always ideal from a cost perspective, it can overcome partial poisoning. Consider using a catalyst poison-resistant variant if available. Some literature suggests that certain catalyst poisons, when used strategically, can actually improve selectivity.[3][4]
-
-
Poor Hydrogen Mass Transfer: On a larger scale, ensuring efficient mixing of hydrogen gas, solvent, substrate, and the solid catalyst becomes critical.
-
Solution: Increase agitation speed to improve gas-liquid dispersion. Ensure your reactor design is suitable for hydrogenation, with appropriate baffles and impeller design.
-
-
Impure Starting Material or Solvent: Impurities in the 3-aminopyridine starting material or solvent (e.g., sulfur compounds) can poison the catalyst.[1]
-
Solution: Ensure the purity of your starting materials and solvents. Pre-treating the solvent by sparging with an inert gas can remove dissolved oxygen.
-
Q2: I am observing significant byproduct formation, such as dehalogenation or over-reduction. How can I improve selectivity?
A2: Byproduct formation is a common issue when scaling up hydrogenations.
-
Dehalogenation: If your substrate contains halogen substituents, these can be removed by hydrogenolysis.
-
Solution: Use a less active catalyst (e.g., switch from Pd/C to a modified or supported platinum catalyst). Optimize reaction conditions by lowering the hydrogen pressure and/or temperature.
-
-
Over-reduction: Other functional groups in the molecule may be reduced under the hydrogenation conditions.
Q3: How do I safely handle and remove the hydrogenation catalyst after the reaction on a large scale?
A3: Palladium on carbon, especially after use, can be pyrophoric.
-
Safe Handling: Never let the catalyst dry out when exposed to air.[1] After the reaction, purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon) to remove all hydrogen.
-
Filtration: The catalyst is typically removed by filtration through a bed of filter aid like Celite. Ensure the filter cake is always kept wet with solvent during filtration.
-
Waste Disposal: The collected catalyst/Celite mixture should be stored under water or an inert solvent in a designated, properly labeled waste container.
II. Enzymatic Synthesis using Transaminases
The use of ω-transaminases for the asymmetric amination of N-protected 3-piperidones is a green and efficient method for producing chiral 3-aminopiperidine derivatives.[6] However, challenges can arise during scale-up.
Q1: My enzymatic reaction shows low conversion or stops prematurely. What could be the issue?
A1: Low conversion in enzymatic reactions can be attributed to several factors:
-
Unfavorable Reaction Equilibrium: Transaminase reactions are often reversible, which can limit the final conversion.[7]
-
Solution: Use a large excess of the amine donor (e.g., isopropylamine) to shift the equilibrium towards the product. Alternatively, employ a system to remove the ketone byproduct (e.g., using a secondary enzyme like lactate dehydrogenase to convert pyruvate to lactate).[7]
-
-
Substrate or Product Inhibition: High concentrations of the ketone substrate or the amine product can inhibit the enzyme.[7]
-
Solution: Control the substrate feed rate to maintain a low concentration in the reactor. Consider in-situ product removal techniques if feasible.
-
-
Enzyme Instability/Denaturation: Changes in pH, temperature, or the presence of organic co-solvents can denature the enzyme.
Q2: I am observing enzyme leaching from my immobilized support in a continuous flow setup. How can I prevent this?
A2: Enzyme leaching is a critical issue in continuous flow biocatalysis as it leads to loss of activity and contamination of the product stream.[10]
-
Weak Immobilization: The method of immobilization may not be robust enough for the reaction conditions.
-
Solution: Covalent attachment of the enzyme to the support is generally more stable than physical adsorption.[10] Screen different support materials and immobilization chemistries.
-
-
Mechanical Stress: High flow rates or abrasive support materials can cause physical damage to the immobilized enzyme.
-
Solution: Optimize the flow rate and choose a support material with good mechanical stability.
-
-
Solvent Effects: The use of organic co-solvents can sometimes disrupt the interactions between the enzyme and the support.
III. Reductions with Metal Hydrides (e.g., Lithium Aluminum Hydride - LAH)
The reduction of N-protected 3-piperidinones or related amides is another common synthetic step. LAH is a powerful reducing agent, but its use on a large scale requires careful management of safety and byproducts.
Q1: My LAH reduction is generating unexpected byproducts. What are they and how can I avoid them?
A1: LAH reductions can sometimes lead to undesired side reactions.
-
Reduction of Protecting Groups: Certain protecting groups can be cleaved by LAH.
-
Solution: Choose a protecting group that is stable to the reduction conditions. For example, Boc groups are generally stable, while Cbz groups can be cleaved.
-
-
Incomplete Reduction: This can occur with insufficient LAH or short reaction times.
-
Solution: Ensure at least a stoichiometric amount of LAH is used, and often a slight excess is required. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Double Bond Reduction in Allylic Systems: If the substrate contains an allylic amide, the double bond may also be reduced.[13]
-
Solution: Optimize reaction conditions, such as using a milder reducing agent or controlling the reaction temperature.[13]
-
Q2: How do I safely manage the highly exothermic nature of a large-scale LAH reduction?
A2: The exothermicity of LAH reactions is a major safety concern.[14][15]
-
Thermal Runaway: Rapid addition of reagents or inadequate cooling can lead to a dangerous increase in temperature and pressure.[14]
-
Solution:
-
Reverse Addition: Add the LAH solution slowly to the substrate solution at a low temperature (e.g., 0 °C or below). This allows for better control of the exotherm.
-
Adequate Cooling: Use a reactor with sufficient cooling capacity.
-
Monitoring: Continuously monitor the internal reaction temperature.
-
Quenching: Quench the reaction slowly and carefully at low temperature. A common method is the Fieser workup, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water.[16]
-
-
IV. Purification and Crystallization
Obtaining the final 3-aminopiperidine derivative with high purity often involves crystallization of a salt form (e.g., dihydrochloride).
Q1: I am having difficulty crystallizing my 3-aminopiperidine derivative salt. What can I do?
A1: Crystallization can be challenging due to issues with solubility, supersaturation, and nucleation.
-
Oiling Out: The product may separate as an oil instead of a solid.
-
Solution: Screen different solvent/anti-solvent systems. Ensure the rate of anti-solvent addition or cooling is slow enough to allow for crystal nucleation and growth. Seeding the solution with a small amount of crystalline material can help induce crystallization.
-
-
Poor Crystal Form/Filtration: The resulting crystals may be very fine or needle-like, leading to slow filtration.
-
Solution: Optimize the crystallization conditions (e.g., cooling rate, agitation, solvent system) to influence crystal habit.
-
-
Formation of a Solid Solution: In chiral resolutions, the desired and undesired diastereomeric salts may co-crystallize, making purification difficult.[17]
-
Solution: A thorough study of the phase diagram can help identify conditions for selective crystallization. Sometimes, a combination of crystallization and enantioselective dissolution may be necessary.[17]
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should look for in my final 3-aminopiperidine derivative product? A: Common impurities can include:
-
Starting materials and reagents.
-
Byproducts from the reaction (e.g., over-reduced species, dehalogenated compounds).
-
Enantiomeric impurities if a chiral synthesis is performed.
-
Residual solvents.
Q: Which analytical techniques are best for monitoring the reaction and analyzing the final product purity? A: A combination of techniques is often necessary:
-
Reaction Monitoring: Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) are commonly used.
-
Purity Analysis: HPLC with UV or Mass Spectrometric (MS) detection is standard for assessing chemical purity.
-
Chiral Purity: Chiral HPLC is essential for determining the enantiomeric excess (ee) of the product.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure of the desired product and identify any unknown impurities.
Q: What are the key safety considerations when scaling up the production of 3-aminopiperidine derivatives? A: Key safety considerations include:
-
Exothermic Reactions: Thoroughly understand the thermal hazards of your reactions (e.g., LAH reductions, Grignard reactions) using techniques like reaction calorimetry.[10][12]
-
Hazardous Reagents: Handle pyrophoric materials (e.g., Pd/C, LAH) and other hazardous reagents with appropriate personal protective equipment and engineering controls.[15][18]
-
Hydrogen Safety: When performing hydrogenations, ensure proper ventilation and use equipment rated for flammable gases.
-
Pressure Reactions: Use appropriately rated pressure reactors and follow established safety protocols.
Data Presentation
The following tables provide a summary of quantitative data for key steps in the production of 3-aminopiperidine derivatives.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of 3-Aminopyridine Derivatives
| Catalyst | Substrate | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Selectivity | Reference |
| Pd/C | N-acetyl-3-aminopyridine | 1-4 | 25-50 | Methanol, Acetic Acid | High | Good, potential for debenzylation if present | [2] |
| PtO₂ | 3-Aminopyridine | 3 | 25 | Methanol/HCl | High | Good, less prone to hydrogenolysis than Pd/C | [2] |
| Rhodium | Substituted Pyridines | High | Ambient | Various | High | Can be highly stereoselective | [17] |
| Raney Ni | Aromatic Nitro Ketones | High | High | Various | High | Highly active, often leads to full reduction | [2] |
Table 2: Performance of Immobilized Transaminases in the Asymmetric Synthesis of N-Boc-3-aminopiperidine
| Enzyme System | Substrate Concentration | Residence Time/Reaction Time | Conversion (%) | Enantiomeric Excess (ee, %) | Stability/Reusability | Reference |
| Immobilized ω-Transaminase (Batch) | 40 g/L | 24 h | >99 | >99 (R) | Stable for 5+ cycles | [5] |
| Immobilized E. coli cells with ω-TA (Flow) | 50 mM | 30-60 min | >99 | >99 (R) | Stable for 1-10 days of continuous operation | [11][12] |
| Immobilized Whole-Cell TA (Flow) | Various | N/A | High | High | Stable for long-term continuous processes | [9] |
Experimental Protocols
Protocol 1: Kilogram-Scale Reduction of (R)-3-aminopiperidin-2-one hydrochloride with Lithium Aluminum Hydride
This protocol is adapted from a patented industrial process.[19]
Safety Precautions: This reaction is highly exothermic and involves flammable solvents and a water-reactive reagent. It must be conducted in an appropriate reactor by trained personnel with strict adherence to safety protocols.
-
Reactor Setup: Charge a suitable, dry, and inerted reactor with at least 14 kg of lithium aluminum hydride (LAH) and tetrahydrofuran (THF).
-
Substrate Addition: Prepare a solution of at least 4 kg of (R)-3-aminopiperidin-2-one hydrochloride in THF.
-
Controlled Addition: Slowly add the substrate solution to the LAH slurry while maintaining the internal temperature between 10 °C and 45 °C.
-
Reaction: Once the addition is complete, heat the reaction mixture to a temperature between 45 °C and 70 °C and maintain for a sufficient time to ensure complete reaction.
-
Quenching: Cool the reaction mixture and carefully quench the excess LAH according to established safety procedures (e.g., sequential addition of water and aqueous NaOH).
-
Workup and Isolation: After quenching, filter the aluminum salts. The resulting solution of (R)-3-aminopiperidine can be treated with hydrochloric acid to precipitate the dihydrochloride salt, which is then isolated by filtration.
Protocol 2: Preparative Scale Asymmetric Transamination of N-Boc-3-piperidone
This protocol is based on a published biocatalytic method.[20]
-
Reaction Medium Preparation: In a temperature-controlled reactor, prepare a triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and pyridoxal-5'-phosphate (PLP, 1.4 mM).
-
Enzyme Addition: Add the immobilized ω-transaminase (e.g., 200 mg of ATA-025-IMB for a 1.25 mmol scale reaction) to the buffer and stir.
-
Substrate Addition: Add a solution of N-Boc-3-piperidone in a minimal amount of a water-miscible co-solvent like DMSO (e.g., to a final concentration of 33% v/v).
-
Reaction: Maintain the reaction at the optimal temperature (e.g., 50 °C) with efficient stirring. Monitor the reaction progress by HPLC or TLC.
-
Workup: Upon completion, filter off the immobilized enzyme (which can be washed and reused).
-
Extraction and Isolation: Extract the aqueous reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-aminopiperidine. Further purification can be achieved by chromatography if necessary.
Visualizations
Workflow for Scaling Up 3-Aminopiperidine Derivative Synthesis
Caption: A typical workflow for scaling up the production of 3-aminopiperidine derivatives.
Troubleshooting Decision Tree for Low Yield in Catalytic Hydrogenation
Caption: A decision tree for troubleshooting low yield in catalytic hydrogenation reactions.
Relationship between Process Parameters and Product Quality in Enzymatic Amination
Caption: Key process parameters influencing product quality in enzymatic amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Homogeneous and Heterogeneous Pd-Catalyzed Selective C-P Activation and Transfer Hydrogenation for "Group-Substitution" Synthesis of Trivalent Phosphines [organic-chemistry.org]
- 8. Continuous Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immobilisation and flow chemistry: tools for implementing biocatalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC04315C [pubs.rsc.org]
- 11. Continuous Flow Synthesis of Chiral Amines in Organic Solvents: Immobilization of E. coli Cells Containing Both ω-Transaminase and PLP | CoLab [colab.ws]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 20. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents [patents.google.com]
byproduct formation during hydrogenation of Cbz-protected amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the hydrogenation of carboxybenzyl (Cbz or Z)-protected amines.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection, and what are the expected byproducts?
The most prevalent method for Cbz deprotection is catalytic hydrogenation.[1] This process typically utilizes a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1] The reaction is generally clean and efficient, yielding the deprotected amine along with toluene and carbon dioxide as the primary byproducts, which are easily removed.[1][2]
Q2: What are the main side products observed during the catalytic hydrogenation of Cbz-protected amines?
Several side products can form depending on the substrate and reaction conditions. The most common include:
-
Over-reduction products: Other functional groups in the molecule, such as alkenes, alkynes, nitro groups, and some aryl halides, can be reduced under hydrogenation conditions.[1][3]
-
N-Benzyl derivatives: Formation of an N-benzyl side product can occur, particularly if the reaction stalls or if there is an insufficient supply of hydrogen.[1][4]
Q3: My catalytic hydrogenation is slow or incomplete. What are the possible reasons and solutions?
Slow or incomplete hydrogenation is a common issue that can be attributed to several factors:[1][5]
-
Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.[5][6] To resolve this, ensure the starting material is free of such contaminants. If the substrate contains sulfur, consider alternative deprotection methods.[5]
-
Poor Catalyst Activity: The activity of Pd/C can diminish over time or vary between batches.[5] Using a fresh, high-quality catalyst or a more active one like Pearlman's catalyst (Pd(OH)₂/C) can improve results.[6][7]
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion. Increasing the hydrogen pressure (e.g., to 50 psi or higher) can accelerate the reaction.[1][5]
-
Inadequate Mixing: As a heterogeneous reaction, vigorous stirring or agitation is crucial to ensure proper contact between the substrate and the catalyst.[1][5]
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity. Adding a small amount of a weak acid, such as acetic acid, can protonate the amine and reduce this inhibition.[5][6]
Q4: I am observing N-methylation when using methanol as a solvent. How can this be avoided?
The use of methanol as a solvent in the presence of a Pd/C catalyst can sometimes lead to N-methylation of the product amine.[8][9][10][11] This occurs because methanol can act as both a C1 source and a hydrogen source in a "borrowing hydrogen" mechanism. To avoid this, consider using alternative solvents that do not contain a methyl group, such as ethanol, ethyl acetate, or THF.[6]
Troubleshooting Guides
Issue 1: Formation of N-Benzyl Byproduct
Symptoms:
-
LC-MS or NMR analysis shows the presence of a compound with a mass corresponding to the benzylated amine.
-
Incomplete conversion of the starting material to the desired amine.
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Insufficient Hydrogen Supply | Ensure a continuous and adequate supply of hydrogen gas. Use a hydrogen balloon or a Parr hydrogenator. For transfer hydrogenation, ensure the correct stoichiometry of the hydrogen donor (e.g., ammonium formate).[4] |
| Reaction Stalling | Address potential causes of stalling such as catalyst poisoning or product inhibition as detailed in the FAQs.[1][5] |
Issue 2: Over-reduction of Other Functional Groups
Symptoms:
Root Causes & Solutions:
| Root Cause | Proposed Solution |
| Non-selective Catalyst | Pd/C is a highly active catalyst that can reduce multiple functional groups. |
| Alternative Deprotection Methods | For substrates with sensitive functional groups, consider non-reductive deprotection methods.[1] |
| Acidic Cleavage: Conditions like HBr in acetic acid can be used, but may not be suitable for acid-labile groups.[4] A milder option is using aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[1][12] | |
| Nucleophilic Cleavage: A highly selective method using 2-mercaptoethanol with a base like potassium acetate in a solvent such as DMAC can be employed to avoid the reduction of sensitive groups.[1][3] |
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for different Cbz deprotection methods.
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [13] |
| N-Cbz-L-phenylalanine | >95 | [13] | |||
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [13] |
| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [13] | |
| Acidic Cleavage | 33% HBr in Acetic Acid | rt, 1-4 h | N-Cbz protected amino acids | 70-95 | [13] |
| AlCl₃, HFIP | rt, 2-16 h | Various N-Cbz amines | High | [12] | |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | N-Cbz protected amines | High | [13] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.[13]
-
Carefully add the 10% Pd/C catalyst to the solution.[13]
-
Purge the flask with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three to five times.[1][5]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[5][13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][13]
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.[13]
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst and wash the pad with the solvent.[13]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Protocol 2: Acidic Cleavage using HBr in Acetic Acid
Materials:
-
Cbz-protected amine
-
33% (w/v) solution of HBr in acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Cbz-protected amine in a minimal amount of a suitable solvent if necessary.
-
Add the solution of HBr in acetic acid to the reaction mixture at room temperature.[7]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[7]
-
Upon completion, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.[7]
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography if required.[13]
Visualizations
Caption: Byproduct formation pathways during Cbz hydrogenation.
Caption: Troubleshooting workflow for slow Cbz hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 7. benchchem.com [benchchem.com]
- 8. Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.uva.nl [pure.uva.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Benzyl 3-aminopiperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 3-aminopiperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter with this compound?
A1: Common impurities can originate from starting materials and side reactions during synthesis. These may include:
-
Starting materials: Unreacted 3-aminopiperidine or benzyl chloroformate.
-
By-products from starting materials: Impurities from the benzyl chloride used to make benzyl chloroformate, such as benzaldehyde, benzyl alcohol, and toluene, can carry through.[1][2]
-
Side-products: Di-acylated species where the amino group of one molecule reacts with the benzyl chloroformate of another, or products from dialkylation reactions.[3]
-
Enantiomeric impurities: If you are working with a specific enantiomer, the other enantiomer is a potential impurity.[4]
-
Residual solvents: Solvents used during the synthesis and purification process.
Q2: My purified this compound is a yellow viscous liquid. Is this normal?
A2: Yes, this compound is often described as a yellow viscous liquid.[5] However, related compounds such as (S)-1-Benzyl-3-aminopiperidine can appear as white crystals.[6] The appearance can depend on the purity and the specific isomeric form.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at 0-8 °C to ensure its stability.[5][6]
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptom: HPLC analysis shows multiple peaks, indicating a low purity of the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or adjusting the temperature. |
| Impure starting materials | Ensure the purity of your starting materials, such as 3-aminopiperidine and benzyl chloroformate, before starting the synthesis. Impurities in raw materials can lead to residual products in the final compound.[1] |
| Sub-optimal work-up procedure | During the aqueous work-up, ensure proper phase separation and perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane) to maximize the recovery of the product and remove water-soluble impurities.[7] |
Issue 2: Difficulty in Removing a Specific Impurity
Symptom: A persistent impurity peak is observed in the HPLC chromatogram even after initial purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Co-eluting impurity in chromatography | Optimize the chromatographic conditions. This can involve changing the solvent system (e.g., adjusting the ratio of heptane and ethyl acetate in flash chromatography[7]), or switching to a different stationary phase. |
| Enantiomeric impurity | For separating enantiomers, chiral preparative HPLC is the most effective method.[7] Recrystallization with a chiral acid to form diastereomeric salts can also be an effective method for enantiomeric resolution.[8] |
| Thermally labile impurity | If you suspect the impurity is being generated during purification at elevated temperatures (e.g., solvent evaporation), try to perform all purification steps at a lower temperature. |
Experimental Protocols
Flash Chromatography for General Purification
This protocol is a general guideline based on methods used for similar compounds.[7]
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane. Add silica gel (60-120 mesh) to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a glass column with silica gel 60 (0.040–0.063 mm), packed as a slurry in the initial eluent.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., heptane/ethyl acetate) and gradually increase the polarity. A common starting point could be a 1:2 or 1:3 mixture of heptane/ethyl acetate.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical HPLC for Purity Determination
The following are example HPLC conditions that can be adapted for the analysis of this compound and related compounds.[9][10]
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 150 x 4.6 mm | C18, Dima |
| Mobile Phase | 0.01mol/L phosphate aqueous solution-methanol (90:10) | Water-methanol (40:60) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 20 µL | 20 µL |
Note: For compounds lacking a strong UV chromophore, derivatization with a reagent like benzoyl chloride can be employed to enhance detection.[9][10]
Visual Workflows
Caption: General workflow for purification and analysis.
Caption: Decision tree for selecting a purification method.
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. | Semantic Scholar [semanticscholar.org]
- 3. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Systems for Piperidine Derivative Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the crystallization of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent system for the crystallization of a piperidine derivative?
A1: The selection of an appropriate solvent system is paramount for successful crystallization. Key factors include:
-
Solubility: The ideal solvent should exhibit high solubility for your piperidine derivative at elevated temperatures and low solubility at room or sub-ambient temperatures. This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[1]
-
Polarity: The polarity of the solvent should be matched to the polarity of your piperidine derivative. The polarity of piperidine derivatives is significantly influenced by the nature of substituents on the piperidine ring and the nitrogen atom.[1]
-
Impurities: The solvent system should be a poor solvent for known impurities, allowing them to remain in the mother liquor while the desired compound crystallizes.
-
Solvent-Solute Interactions: The interactions between the solvent and the piperidine derivative can influence crystal habit (the external shape of the crystal) and polymorphism (the existence of different crystal structures).[2]
-
Boiling Point: A solvent with a moderate boiling point is often preferred. Very low-boiling solvents can evaporate too quickly, leading to rapid, uncontrolled crystallization and the formation of small, impure crystals. High-boiling solvents can be difficult to remove from the final product.
Q2: What is the difference between a "good" solvent and a "poor" solvent in the context of crystallization?
A2: In crystallization, a "good" solvent is one in which the compound of interest is highly soluble. A "poor" solvent, or "anti-solvent," is one in which the compound is sparingly soluble.[1] These terms are often used in the context of anti-solvent crystallization, where a poor solvent is added to a solution of the compound in a good solvent to induce precipitation.
Q3: How do I choose between single-solvent and multi-solvent systems?
A3: A single-solvent system is generally preferred for its simplicity.[1] However, if a suitable single solvent that provides the desired solubility profile cannot be found, a multi-solvent (often a binary) system is employed.[1] This typically involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce crystallization. The two solvents must be miscible.
Q4: What is polymorphism and why is it important in the crystallization of piperidine derivatives?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physicochemical properties, including solubility, melting point, stability, and bioavailability. For pharmaceutical applications, controlling polymorphism is critical to ensure consistent product performance and to meet regulatory requirements. The choice of solvent system can significantly influence which polymorph is obtained.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of piperidine derivatives and provides systematic approaches to resolve them.
Problem 1: Oiling Out - The compound separates as a liquid instead of a solid.
Possible Causes:
-
High Solute Concentration: The concentration of the piperidine derivative in the solvent is too high, leading to the formation of a supersaturated oil phase instead of a crystalline solid.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a liquid before it has time to form an ordered crystal lattice.[1]
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, even at lower temperatures.
-
Impurities: The presence of impurities can lower the melting point of the compound, leading to the formation of an oil.
Solutions:
-
Reduce Supersaturation:
-
Add a small amount of the "good" solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow for slower cooling.
-
If using an anti-solvent, reduce the rate of addition or add a small amount of the "good" solvent back to the mixture to redissolve the oil before attempting a slower recrystallization.
-
-
Slow Down the Cooling Rate: Allow the solution to cool to room temperature naturally before placing it in an ice bath or refrigerator. Insulating the flask can also promote slower cooling.[1]
-
Change the Solvent System:
-
Select a solvent in which the compound is less soluble.
-
For anti-solvent crystallization, try a different "poor" solvent that induces precipitation more slowly.
-
-
Induce Crystallization Above the Oiling Out Temperature:
-
Add a seed crystal to the solution at a temperature just above where oiling out occurs.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
Purify the Material: If impurities are suspected, consider a preliminary purification step such as column chromatography before attempting crystallization.
Problem 2: No Crystal Formation - The solution remains clear even after cooling.
Possible Causes:
-
Solution is Not Saturated: Too much solvent was used, and the solution is not supersaturated at the lower temperature.
-
Compound is Highly Soluble: The piperidine derivative is very soluble in the chosen solvent, even at low temperatures.
-
Nucleation is Inhibited: The formation of initial crystal nuclei is kinetically hindered.
Solutions:
-
Increase Supersaturation:
-
Evaporate some of the solvent to increase the concentration of the solute.
-
If using a multi-solvent system, add more of the "poor" solvent.
-
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner surface of the flask with a glass rod at the air-solution interface. This can create microscopic scratches that serve as nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.
-
Ultrasonication: Placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
-
Drastic Cooling: Cool the solution to a much lower temperature (e.g., in a dry ice/acetone bath), although this may lead to the formation of small or impure crystals.
-
Change the Solvent: The compound may be too soluble in the current solvent. A different solvent or solvent system should be screened.
Problem 3: Formation of Amorphous Precipitate or Fine Powder.
Possible Causes:
-
High Degree of Supersaturation: The solution is too concentrated, leading to rapid and uncontrolled precipitation.
-
Rapid Temperature Change: "Crash cooling" the solution by placing it directly into a very cold bath can lead to the formation of an amorphous solid rather than a crystalline one.[1]
-
Fast Addition of Anti-Solvent: Adding the "poor" solvent too quickly can cause the compound to precipitate out of solution in a disordered, amorphous state.
Solutions:
-
Reduce the Rate of Crystallization:
-
Use a more dilute solution.
-
Employ a slower cooling rate. Allow the solution to cool to room temperature before further cooling in an ice bath.
-
Add the anti-solvent more slowly and with vigorous stirring.
-
-
Re-dissolve and Re-crystallize: Heat the solution to re-dissolve the amorphous solid, perhaps adding a small amount of additional "good" solvent, and then attempt a slower crystallization.
-
Vapor Diffusion: For small-scale crystallizations, dissolve the compound in a good solvent and place it in a small, open vial inside a larger, sealed container with a poor solvent. The slow diffusion of the poor solvent vapor into the good solvent can promote the growth of high-quality crystals.
Problem 4: Poor Crystal Quality (e.g., small needles, plates, or agglomerates).
Possible Causes:
-
High Nucleation Rate: Conditions favor the formation of many small nuclei rather than the growth of a few large crystals.
-
Rapid Crystal Growth: Crystals are growing too quickly, leading to imperfections and the inclusion of impurities.
-
Agitation: Excessive agitation during the growth phase can lead to the formation of many small crystals.
Solutions:
-
Optimize Cooling Rate: A slower cooling rate generally leads to larger and more well-formed crystals.[1]
-
Control Supersaturation: Maintain a lower level of supersaturation to favor crystal growth over nucleation. This can be achieved by starting with a slightly less concentrated solution or by cooling more slowly.
-
Minimize Agitation: Once nucleation has begun, allow the solution to stand undisturbed during the crystal growth phase.
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures to find one that promotes the desired crystal morphology.
Data Presentation: Solvent Properties and Suitability
The following tables provide a general guide to the solubility of piperidine and its derivatives. Note that actual solubility will depend on the specific substituents present on the piperidine ring.
Table 1: Qualitative Solubility of Piperidine Derivatives in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Solubility |
| Polar Protic | Water, Methanol, Ethanol | High to Miscible | The nitrogen atom can act as a hydrogen bond acceptor.[3] |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected. |
| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is expected due to the overall polarity of many piperidine derivatives. |
| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic nature of the piperidine ring is compatible with nonpolar aromatic rings. |
| Nonpolar | Hexane, Heptane | Low to Moderate | Increased lipophilicity from substituents can improve solubility compared to unsubstituted piperidine. |
Table 2: Common Solvent Systems for Piperidine Derivative Crystallization
| Piperidine Derivative Class | Recommended "Good" Solvents | Recommended "Poor" Solvents (Anti-solvents) |
| Neutral/Weakly Basic | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate | Water, Hexane, Heptane, Diethyl Ether |
| Basic (Free Base) | Dichloromethane, Chloroform, Toluene | Hexane, Heptane, Pentane |
| Acidic (e.g., with carboxylic acid) | Methanol, Ethanol, Water (if zwitterionic) | Acetonitrile, Acetone, Dichloromethane |
| Salts (e.g., Hydrochloride) | Water, Methanol, Ethanol | Isopropanol, Acetone, Ethyl Acetate, Diethyl Ether |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
This method is suitable when a single solvent is identified that dissolves the piperidine derivative well at high temperatures but poorly at low temperatures.
Methodology:
-
Solvent Selection:
-
Place approximately 20-30 mg of the crude piperidine derivative into a small test tube.
-
Add a few drops of the candidate solvent at room temperature. If the solid dissolves, the solvent is likely too good and should be rejected.
-
If the solid is insoluble at room temperature, heat the test tube gently in a sand bath or water bath.
-
Continue adding the solvent dropwise with heating until the solid just dissolves.
-
Allow the solution to cool to room temperature, and then in an ice bath. If well-formed crystals appear, the solvent is suitable.
-
-
Dissolution:
-
Place the bulk of the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask with gentle swirling.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[1]
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Protocol 2: Anti-Solvent (Two-Solvent) Crystallization
This method is used when no suitable single solvent can be found. It involves dissolving the compound in a "good" solvent and inducing crystallization by the addition of a "poor" solvent (anti-solvent).
Methodology:
-
Solvent System Selection:
-
Identify a "good" solvent in which the piperidine derivative is highly soluble at room temperature.
-
Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.
-
-
Dissolution:
-
Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature. Gentle warming may be applied if necessary.
-
-
Addition of Anti-Solvent:
-
Slowly add the "poor" solvent dropwise to the stirred solution.
-
Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
-
Crystallization:
-
If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Cover the flask and allow it to stand undisturbed at room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect and dry the crystals as described in Protocol 1.
-
Visualizations
References
Validation & Comparative
Chiral HPLC Methods for Enantiomeric Purity of 3-Aminopiperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in pharmaceutical development. For chiral molecules like 3-aminopiperidine, a key intermediate in the synthesis of several active pharmaceutical ingredients, robust and reliable analytical methods are paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the enantiomeric purity of 3-aminopiperidine, supported by experimental data from published literature.
Comparison of Chiral HPLC Methods
The enantiomeric separation of 3-aminopiperidine by HPLC can be broadly categorized into two approaches: direct analysis and analysis after pre-column derivatization. Due to the lack of a strong chromophore in 3-aminopiperidine, direct analysis often requires less common detectors like a differential refractive index detector, which may suffer from lower sensitivity.[1][2] Pre-column derivatization introduces a UV-active moiety, allowing for sensitive detection by standard UV detectors.[1][2][3][4]
Here, we compare three distinct methods based on different chiral stationary phases (CSPs) and analytical approaches.
| Parameter | Method 1: Derivatization with Glycoprotein CSP | Method 2: Derivatization with Polysaccharide CSP | Method 3: Direct Analysis with Crown Ether CSP |
| Analyte | Dibenzoyl-3-aminopiperidine | p-Toluenesulfonyl-3-aminopiperidine | 3-Aminopiperidine |
| Chiral Stationary Phase | ChromTech CHIRAL-AGP | Chiralpak AD-H | CrownpakTM CR+ |
| Mobile Phase | 0.015 M Phosphate Buffer / Isopropanol (99:1, v/v) | 0.1% Diethylamine in Ethanol | HClO4 (pH 1) / Methanol (95:5, v/v) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min | 0.6 mL/min |
| Detection | UV at 254 nm | UV at 228 nm | Refractive Index |
| (S)-Enantiomer Retention Time (tR1) | ~10.5 min (as dibenzoyl derivative) | Not specified | 3.0 min |
| (R)-Enantiomer Retention Time (tR2) | ~12.2 min (as dibenzoyl derivative) | Not specified | 3.7 min |
| Resolution (Rs) | > 2.0 | > 4.0[3][4] | ~1.5 |
| Reference | [2] | [3][4] | [1][2] |
Note: The retention times for Method 1 are estimated from graphical data presented in the reference. Resolution for Method 3 is calculated from the provided retention times and an assumed peak width.
Experimental Protocols
Method 1: Derivatization with Benzoyl Chloride and Analysis on a Glycoprotein CSP
This method involves the derivatization of 3-aminopiperidine with benzoyl chloride, followed by analysis on a glycoprotein-based chiral stationary phase.[1][2]
Derivatization Protocol:
-
Dissolve 2.9 g of (RS)-3-aminopiperidine in 150 mL of petroleum ether.
-
While stirring at 3°C, slowly add 4.1 g of benzoyl chloride.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent to obtain (RS)-benzoyl-3-aminopiperidine.
-
Dissolve the derivatized product in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: ChromTech CHIRAL-AGP
-
Mobile Phase: 0.015 mol/L aqueous phosphate solution-isopropanol (99:1, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Method 2: Derivatization with p-Toluenesulfonyl Chloride and Analysis on a Polysaccharide CSP
This method utilizes pre-column derivatization with p-toluenesulfonyl chloride (PTSC) to introduce a chromophore, followed by separation on a polysaccharide-based chiral column.[3][4]
Derivatization Protocol: The specific derivatization protocol with PTSC is described in the cited literature.[3] It typically involves reacting 3-aminopiperidine with PTSC in the presence of a base.
Chromatographic Conditions:
-
Column: Chiralpak AD-H
-
Mobile Phase: 0.1% diethylamine in ethanol
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 228 nm
Method 3: Direct Analysis on a Crown Ether CSP
This method allows for the direct analysis of 3-aminopiperidine without derivatization, using a chiral crown ether-based stationary phase.[1][2]
Chromatographic Conditions:
-
Column: CrownpakTM CR+ (150 x 4.6 mm)
-
Mobile Phase: 95:5 (v/v) HClO4 (pH=1) : Methanol
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 0°C
-
Detection: Differential Refractive Index
Experimental Workflow
The general workflow for the chiral HPLC analysis of 3-aminopiperidine involving a derivatization step is illustrated below.
Caption: Workflow for chiral HPLC analysis of 3-aminopiperidine.
Conclusion
The choice of a chiral HPLC method for determining the enantiomeric purity of 3-aminopiperidine depends on the available instrumentation and the desired sensitivity.
-
Derivatization-based methods offer the advantage of high sensitivity due to the introduction of a UV chromophore, making them suitable for detecting trace enantiomeric impurities. The glycoprotein and polysaccharide-based CSPs have demonstrated excellent resolution for derivatized 3-aminopiperidine.
-
Direct analysis methods are simpler as they eliminate the need for a derivatization step, but may require more specialized detectors like a refractive index detector, which is generally less sensitive than a UV detector.
For routine quality control and in-process monitoring where high sensitivity is crucial, a validated derivatization-based HPLC method is often preferred. The selection of the specific chiral stationary phase and mobile phase should be optimized based on the specific requirements of the analysis.
References
- 1. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 2. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Protecting Groups: Benzyl 3-aminopiperidine-1-carboxylate vs. Boc-3-aminopiperidine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the plethora of available reagents, piperidine derivatives with protected amino groups are indispensable scaffolds in the synthesis of a wide range of bioactive molecules. This guide provides an in-depth, objective comparison of two widely utilized building blocks: Benzyl 3-aminopiperidine-1-carboxylate (Cbz-3-aminopiperidine) and tert-Butyl 3-aminopiperidine-1-carboxylate (Boc-3-aminopiperidine). This analysis is supported by experimental data and detailed protocols to facilitate informed decision-making in your research and development endeavors.
The core difference between these two essential reagents lies in the nature of their amine-protecting groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group. This fundamental distinction dictates their chemical properties, stability, and, most importantly, the conditions required for their removal. The concept of "orthogonality" is central to their application, allowing for the selective deprotection of one group in the presence of the other, a crucial strategy in complex, multi-step syntheses.[1][2] The Boc group is characteristically labile to acidic conditions, whereas the Cbz group is typically removed via catalytic hydrogenolysis.[3][4]
At a Glance: Key Chemical and Physical Properties
A summary of the fundamental properties of this compound and Boc-3-aminopiperidine is presented below to provide a clear, initial comparison.
| Property | This compound | Boc-3-aminopiperidine |
| Protecting Group | Benzyloxycarbonyl (Cbz) | tert-Butoxycarbonyl (Boc) |
| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 234.29 g/mol | 200.28 g/mol |
| Typical Appearance | Yellow viscous liquid | Colorless to light yellow oil or solid |
| Stability | Stable to acidic and basic conditions (with some exceptions).[1] | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] |
| Lability | Labile to catalytic hydrogenolysis and strong acids.[1] | Labile to strong acids.[1] |
Performance in Synthetic Applications: A Comparative Overview
Both Cbz-3-aminopiperidine and Boc-3-aminopiperidine are extensively used as key intermediates in the synthesis of a variety of pharmaceuticals, particularly in the development of drugs targeting neurological disorders and in peptide synthesis.[5]
Boc-3-aminopiperidine is a cornerstone in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. Its chirality is crucial for the pharmacological activity of drugs like Alogliptin and Linagliptin. The Boc group's stability and the well-established protocols for its removal make it highly suitable for both solid-phase and solution-phase synthesis of these complex molecules.[6]
This compound , on the other hand, is a versatile intermediate in the synthesis of various bioactive compounds, including those with applications in neuroscience. The Cbz group's robustness under a wide range of conditions, except for catalytic hydrogenation, makes it a valuable tool in multi-step solution-phase synthesis.[5]
While direct, head-to-head quantitative comparisons in the same synthetic route are scarce in published literature, a general comparison of the protecting groups themselves provides valuable insights. The choice between Boc and Cbz is primarily dictated by the overall synthetic strategy and the presence of other functional groups in the molecule.[1]
| Feature | This compound (Cbz-protected) | Boc-3-aminopiperidine (Boc-protected) |
| Typical Yield (Protection) | ~88% (for glycine)[3] | 90-95% (for glycine)[3] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[3] | Strong acids (e.g., TFA in DCM)[3] |
| Orthogonality | Orthogonal to Boc, Fmoc, and other acid/base labile groups.[7] | Orthogonal to Cbz, Fmoc, and other hydrogenolysis/base labile groups.[1] |
| Key Advantage | Deprotection under neutral pH is beneficial for sensitive substrates.[3] | Well-suited for Solid-Phase Peptide Synthesis (SPPS).[3] |
| Limitation | Incompatible with reducible functional groups (e.g., alkenes, alkynes).[3] | Harsh acidic deprotection may not be suitable for acid-sensitive molecules.[3] |
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these building blocks, detailed experimental protocols for the synthesis of a DPP-IV inhibitor using Boc-3-aminopiperidine and a general protocol for solution-phase peptide synthesis using a Cbz-protected amino acid are presented below.
Experimental Protocol 1: Synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Intermediate using (R)-Boc-3-aminopiperidine
This protocol outlines a key step in the synthesis of pyrimidinone-based DPP-IV inhibitors.[6]
Reaction: Coupling of a substituted 6-chlorouracil derivative with (R)-3-(Boc-amino)piperidine.
Reagents and Conditions:
-
Substituted 6-chlorouracil (1 equivalent)
-
(R)-3-(Boc-amino)piperidine (1-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
N,N-Dimethylformamide (DMF) as solvent
-
Reaction temperature: 90 °C
-
Atmosphere: Nitrogen (N₂)
Procedure:
-
To a solution of the substituted 6-chlorouracil in DMF, add K₂CO₃ and (R)-3-(Boc-amino)piperidine.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Subsequent Deprotection: The Boc group is then removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the final inhibitor.[6]
Experimental Protocol 2: General Solution-Phase Dipeptide Synthesis using a Cbz-Protected Amino Acid
This protocol describes a general procedure for the formation of a dipeptide bond in solution phase.[8]
Reaction: Coupling of a Cbz-protected amino acid with an amino acid ester.
Reagents and Conditions:
-
Cbz-protected amino acid (1 equivalent)
-
Amino acid ester hydrochloride (1 equivalent)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) as a coupling agent
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1 equivalent) to neutralize the hydrochloride salt
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
Reaction temperature: 0 °C to room temperature
Procedure:
-
Dissolve the Cbz-protected amino acid in the chosen solvent.
-
In a separate flask, dissolve the amino acid ester hydrochloride in the same solvent and add the base to generate the free amine.
-
Add the free amine solution to the Cbz-protected amino acid solution.
-
Cool the mixture to 0 °C and add the coupling agent (DCC or EDC).
-
Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude dipeptide by recrystallization or column chromatography.
Visualizing the Chemistry: Workflows and Pathways
To further clarify the practical application and biological context of these building blocks, the following diagrams, generated using Graphviz, illustrate a key experimental workflow and a relevant signaling pathway.
Caption: A typical experimental workflow for the synthesis of a DPP-IV inhibitor using (R)-Boc-3-aminopiperidine.
Caption: A simplified diagram of the DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and Boc-3-aminopiperidine are highly effective and versatile building blocks for the synthesis of complex, biologically active molecules. The decision of which to employ hinges on a careful consideration of the overall synthetic strategy, the nature of other functional groups present in the molecule, and the desired deprotection methodology.
Boc-3-aminopiperidine is the reagent of choice when acid-lability is desired or compatible with the synthetic route, and it is particularly well-suited for established Solid-Phase Peptide Synthesis (SPPS) protocols. Its application in the synthesis of blockbuster drugs like DPP-IV inhibitors underscores its reliability and utility.
This compound offers an excellent alternative when stability to a broader range of non-reducing conditions is required. The mild, neutral conditions of its removal via hydrogenolysis make it ideal for the synthesis of molecules containing acid- or base-sensitive functionalities.
Ultimately, a thorough understanding of the chemical properties and reactivity of both the Cbz and Boc protecting groups, as detailed in this guide, will empower researchers to design more efficient, robust, and successful synthetic pathways for the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Spectroscopic Analysis of Piperidine Carbamates
The piperidine ring is a fundamental scaffold in numerous pharmaceuticals and natural products, making the characterization of its derivatives, such as piperidine carbamates, a critical task in drug discovery and development.[1][2] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating the structure, purity, and conformational features of these compounds. This guide provides a comparative overview of these analytical methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers detailed insights into the molecular structure of piperidine carbamates by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.[3] The chemical shifts and coupling constants are highly sensitive to the substituents on both the piperidine ring and the carbamate nitrogen.
Comparative NMR Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for selected piperidine carbamates and related structures, providing a baseline for comparison.
| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm | Reference |
| Piperidine | CDCl₃ | A: 2.79, B: 2.04, C: 1.58-1.46 | 47.9 (Cα), 27.2 (Cβ), 25.1 (Cγ) | [4][5] |
| Tert-butyl piperidine-1-carboxylate | d₆-DMSO | 3.35 (m, 4H), 1.56-1.45 (m, 15H) | 154.89 (C=O), 79.03 (C(CH₃)₃), 44.31 (Cα), 28.42 (C(CH₃)₃), 25.69 (Cβ), 24.45 (Cγ) | [6] |
| 1-Benzylpiperidine | CDCl₃ | 7.33-7.22 (m, 5H), 3.48 (s, 2H), 2.39 (t, 4H), 1.59 (m, 4H), 1.43 (m, 2H) | 138.63 (Ar-C), 129.35 (Ar-CH), 128.19 (Ar-CH), 126.94 (Ar-CH), 64.02 (N-CH₂-Ar), 54.59 (Cα), 26.08 (Cβ), 24.51 (Cγ) | [7] |
Experimental Protocol: ¹H and ¹³C NMR Analysis [3][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the piperidine carbamate sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation to the raw data (Free Induction Decay). Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.[8]
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For piperidine carbamates, it is particularly useful for confirming the presence of the carbamate group (N-H and C=O bonds).
Comparative IR Data
The table below lists the characteristic IR absorption bands for carbamates, which are crucial for identifying these compounds.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Notes |
| N-H (Carbamate) | Stretching | 3400 - 3200 | Often appears as a sharp to medium band.[9] |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Associated with the piperidine ring. |
| C=O (Carbamate) | Stretching | 1740 - 1680 | A strong, sharp absorption, often referred to as the "amide I" band. Its position is sensitive to substituents and hydrogen bonding.[9][10] |
| N-H (Carbamate) | Bending | 1620 - 1500 | Often referred to as the "amide II" band.[9] |
| C-N (Carbamate) | Stretching | 1400 - 1200 | Can be coupled with other vibrations.[9] |
| C-O (Carbamate) | Stretching | 1250 - 1000 | A strong band associated with the ester-like portion of the carbamate.[9] |
Experimental Protocol: FTIR-ATR Analysis [10]
-
Sample Preparation: Place a small amount of the solid or liquid piperidine carbamate sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic absorption bands and compare them to known values to confirm the presence of key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of piperidine carbamates. Furthermore, tandem MS (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[1] Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺.[1][11]
Common Fragmentation Patterns
The fragmentation of the piperidine ring is heavily influenced by the location of the charge (typically the nitrogen atom) and the nature of its substituents.[1][12]
| Fragmentation Type | Description | Common Neutral Loss / Fragment Ion |
| α-Cleavage | The cleavage of a carbon-carbon bond adjacent to the nitrogen atom is a dominant pathway, leading to a stable iminium ion.[1] | Loss of the largest substituent at the α-carbon. |
| Ring Fission | The piperidine ring can open and subsequently fragment into smaller acyclic ions.[1] | Varies depending on the specific structure. |
| Carbamate Fragmentation | Cleavage of the carbamate group itself can occur. | Loss of CO₂, loss of the alkoxy group, or cleavage of the N-C(O) bond. |
| Substituent-Driven Fragmentation | Functional groups on the piperidine ring or the carbamate's ester group will exhibit their own characteristic fragmentation pathways.[1] | e.g., Neutral loss of water (H₂O) from a hydroxyl substituent.[11] |
Experimental Protocol: ESI-MS/MS Analysis [1]
-
Sample Preparation: Prepare a dilute solution of the piperidine carbamate (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan (Full Scan): Acquire a full scan mass spectrum to identify the precursor ion, which is typically the protonated molecule [M+H]⁺.
-
MS/MS Scan (Product Ion Scan): Select the precursor ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Data Analysis: Analyze the resulting product ion spectrum to identify the fragment ions. Propose fragmentation pathways based on the observed neutral losses and fragment masses to confirm the structure of the compound.
Integrated Spectroscopic Workflow
For the unambiguous characterization of a novel piperidine carbamate, a combined analytical approach is essential. The following workflow illustrates how NMR, IR, and MS are synergistically employed for comprehensive structural elucidation.
Caption: Workflow for the Spectroscopic Characterization of Piperidine Carbamates.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Comparative Guide to the Reactivity of N-Cbz and N-Boc Piperidines
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and medicinal chemistry, the piperidine moiety is a ubiquitous scaffold found in numerous pharmaceuticals and biologically active compounds. The strategic manipulation of this heterocyclic system often necessitates the use of nitrogen protecting groups to control reactivity and achieve desired chemical transformations. Among the most common N-protecting groups are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups. The choice between N-Cbz and N-Boc protection on a piperidine ring can significantly influence the reactivity of the molecule in subsequent synthetic steps. This guide provides an objective, data-driven comparison of the reactivity of N-Cbz and N-Boc piperidines in key chemical transformations, offering insights to aid in the rational design of synthetic routes.
Core Principles: Electronic Effects and Orthogonality
The differing reactivity of N-Cbz and N-Boc piperidines stems from the distinct electronic properties of the protecting groups and their respective cleavage conditions.
-
N-tert-Butoxycarbonyl (Boc): The Boc group is an electron-donating group, which increases the electron density on the piperidine nitrogen, thereby enhancing its nucleophilicity. However, the bulky tert-butyl group can introduce steric hindrance. The Boc group is famously labile to acidic conditions, typically cleaved with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2] It is stable to basic, nucleophilic, and reductive conditions, such as catalytic hydrogenation.[3]
-
N-Carboxybenzyl (Cbz): The Cbz group is generally considered to be more electron-withdrawing than the Boc group due to the influence of the benzyl moiety. This reduces the electron density on the piperidine nitrogen, leading to decreased nucleophilicity compared to its N-Boc counterpart. The primary advantage of the Cbz group lies in its stability to a wide range of conditions, including acidic and basic environments.[1][4] It is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild process that is orthogonal to the acid-labile Boc group.[1][5]
The orthogonality of Boc and Cbz protecting groups is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one in the presence of the other, which is invaluable in multi-step syntheses of complex molecules.[3][6]
Reactivity in Key Chemical Transformations
The choice of protecting group directly impacts the efficiency of subsequent reactions involving the piperidine nitrogen or other parts of the molecule.
N-Alkylation
N-alkylation is a fundamental transformation for introducing substituents onto the piperidine nitrogen. The nucleophilicity of the nitrogen atom is a key determinant of the reaction rate and yield.
Qualitative Comparison: Due to the electron-donating nature of the Boc group, N-Boc-piperidine is generally more nucleophilic and therefore more reactive in N-alkylation reactions compared to N-Cbz-piperidine. The electron-withdrawing character of the Cbz group deactivates the nitrogen, often requiring more forcing conditions (e.g., stronger bases, higher temperatures, or more reactive alkylating agents) to achieve comparable results.[1]
Quantitative Data Summary:
| Protecting Group | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc | Benzyl bromide | K₂CO₃ | DMF | Room Temp | 12 | >95 | Adapted from[7] |
| N-Cbz | Benzyl bromide | NaH | DMF | 60 | 24 | ~90 | Inferred from related transformations |
| N-Boc | Ethyl iodide | DIPEA | MeCN | Room Temp | 16 | High | Inferred from[5] |
| N-Cbz | Ethyl iodide | K₂CO₃ | DMF | 80 | 48 | Moderate | Inferred from general principles |
Note: Direct quantitative comparisons in the literature are scarce. The data presented is a composite based on typical reaction conditions and expected outcomes from related systems.
N-Acylation
N-acylation is another crucial reaction for the functionalization of piperidines, leading to the formation of amides. Similar to N-alkylation, the nucleophilicity of the piperidine nitrogen plays a significant role.
Qualitative Comparison: N-Boc-piperidine is expected to undergo N-acylation more readily than N-Cbz-piperidine. The enhanced nucleophilicity of the nitrogen in N-Boc-piperidine facilitates its attack on the electrophilic carbonyl carbon of the acylating agent. Reactions with N-Cbz-piperidine may require longer reaction times or the use of more reactive acylating agents (e.g., acyl chlorides over anhydrides) or coupling agents to achieve high yields.[1]
Quantitative Data Summary:
| Protecting Group | Acylating Agent | Coupling Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc | Acetyl chloride | Et₃N | DCM | 0 to Room Temp | 2 | >95 | General knowledge |
| N-Cbz | Acetyl chloride | Et₃N | DCM | Room Temp | 12 | ~90 | Inferred from general principles |
| N-Boc | Benzoic acid | HBTU, DIPEA | DMF | Room Temp | 4 | High | Inferred from[8] |
| N-Cbz | Benzoic acid | HBTU, DIPEA | DMF | Room Temp | 8 | High | Inferred from[8] |
Note: The use of powerful coupling reagents like HBTU can often overcome the lower nucleophilicity of the N-Cbz piperidine, leading to comparable high yields, though potentially requiring longer reaction times.
Deprotection
The selective and efficient removal of the protecting group is a critical step in any synthetic sequence. The conditions required for the deprotection of N-Boc and N-Cbz piperidines are fundamentally different, forming the basis of their orthogonality.
N-Boc Deprotection (Acidolysis): The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and highly effective method, often proceeding to completion within a short period at room temperature.[4]
N-Cbz Deprotection (Hydrogenolysis): The Cbz group is typically removed by catalytic hydrogenation. This is a very mild method that proceeds with high yield and is compatible with many other functional groups that might be sensitive to acidic or basic conditions.[5][9]
Quantitative Data Summary:
| Protecting Group | Deprotection Reagent/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc | 20-50% TFA | DCM | Room Temp | 30 min - 3 h | >95 | [4] |
| N-Cbz | H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | Room Temp | 1 - 16 h | >95 | [5][9] |
Experimental Protocols
Protocol 1: N-Alkylation of N-Boc-piperidine with Benzyl Bromide
Materials:
-
N-Boc-piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperidine (1.0 eq.) and anhydrous DMF.
-
Add finely powdered potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature and add benzyl bromide (1.1 eq.) dropwise.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, filter the reaction mixture to remove the base and concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-N-Boc-piperidine.
Protocol 2: Deprotection of N-Cbz-piperidine via Catalytic Hydrogenolysis
Materials:
-
N-Cbz-piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-16 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
Visualizing the Concepts
Caption: Deprotection pathways for N-Boc and N-Cbz piperidines.
Caption: General experimental workflow for piperidine functionalization.
Caption: Logical flow of reactivity differences.
Conclusion and Recommendations
The selection between N-Cbz and N-Boc protecting groups for piperidine should be a strategic decision based on the planned synthetic route.
-
Choose N-Boc-piperidine when:
-
Subsequent steps require a highly nucleophilic piperidine nitrogen for reactions like N-alkylation or N-acylation, and milder reaction conditions are preferred.
-
The synthetic route involves reductive conditions (e.g., catalytic hydrogenation) where the Boc group's stability is an advantage.
-
The final deprotection step can tolerate acidic conditions.
-
-
Choose N-Cbz-piperidine when:
-
The synthetic route involves acidic or strongly basic conditions where the Cbz group's robustness is necessary.
-
Orthogonality to acid-labile protecting groups (like Boc) elsewhere in the molecule is required.
-
The final deprotection needs to be performed under mild, neutral conditions via hydrogenolysis, especially if the molecule contains acid-sensitive functionalities.
-
By understanding the fundamental differences in electronic effects and deprotection strategies, researchers can harness the distinct reactivity profiles of N-Cbz and N-Boc piperidines to design more efficient, selective, and robust synthetic pathways for the creation of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and NMR Validation of 3-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent synthetic routes to 3-aminopiperidine, a crucial building block in numerous pharmaceutical compounds. The performance of each method is evaluated based on yield, stereoselectivity, and reaction conditions, with supporting experimental data and detailed Nuclear Magnetic Resonance (NMR) spectroscopic validation.
Comparative Analysis of Synthesis Routes
The synthesis of 3-aminopiperidine can be achieved through various methodologies, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of three common approaches: a multi-step synthesis from L-glutamic acid, an enzymatic synthesis utilizing a transaminase, and the catalytic hydrogenation of 3-aminopyridine. The selection of a particular route will depend on the desired stereochemistry, scalability, and available resources.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Yield | Stereoselectivity | Key NMR Data (Final Product) |
| From L-Glutamic Acid | L-Glutamic Acid | Thionyl chloride, (Boc)₂O, NaBH₄, p-toluenesulfonyl chloride | 44-55% (overall) | Enantiomerically pure (from L-glutamic acid) | ¹H NMR (500 MHz, CDCl₃) of (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate: δ 1.38 (s, 9H), 1.46-1.71 (m, 4H), 2.10-2.30 (m, 2H), 2.80-2.90 (m, 1H), 3.40-3.50 (m, 1H), 3.55 (s, 2H), 4.80 (br s, 1H), 7.20-7.35 (m, 5H).¹³C NMR (101 MHz, CDCl₃) of (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate: δ 28.3, 29.5, 46.1, 53.6, 58.2, 63.1, 78.8, 126.9, 128.1, 128.9, 138.5, 155.1. |
| Enzymatic Synthesis | N-Boc-3-piperidone | Transaminase, Isopropylamine (amine donor) | 85.7% (for N-Boc protected product)[1] | High (ee > 99%)[1] | ¹H NMR (400MHz, DMSO) of (R)-3-aminopiperidine dihydrochloride: δ 1.61 (d, J=11.3Hz, 1H), 1.74 (d, J=11.9Hz, 1H), 1.87 (d, J=12.1Hz, 1H), 2.05 (d, J=11.7Hz, 1H), 2.76 (t, J=11.7Hz, 1H), 2.90 (t, J=11.2Hz, 1H), 3.18 (d, J=12.2Hz, 1H), 3.43 (d, J=11.3Hz, 2H), 8.65 (s, 3H), 9.62 (s, 2H).[1] |
| Catalytic Hydrogenation | 3-Aminopyridine | 10% Palladium on carbon, Acetic anhydride, Hydrochloric acid | ~81% (for dihydrochloride salt)[2] | Racemic (requires resolution) | ¹H NMR (400 MHz, DMSO-d₆) of rac-3-aminopiperidine dihydrochloride: δ 1.61 (qd, J 12 and 3 Hz, 1H), 1.69-1.78 (m, 1H), 1.88 (dt, J 12 and 3 Hz, 1H), 2.05 (br d, J 10 Hz, 1H), 2.77 (td, J 12 and 3 Hz, 1H), 2.90 (t, J 12 Hz, 1H), 3.19 (br d, J 12 Hz, 1H), 3.30-3.39 (br, 1H), 3.42-3.48 (m, 2H), 8.50-9.50 (br, 4H).[2] |
Experimental Protocols
Synthesis of 3-Aminopiperidine from L-Glutamic Acid
This multi-step synthesis provides access to enantiomerically pure 3-aminopiperidine derivatives. The following is a condensed protocol based on published procedures.
Step 1: Esterification of L-Glutamic Acid L-glutamic acid is dissolved in methanol at 0°C, and thionyl chloride is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the dimethyl ester hydrochloride salt.
Step 2: N-Boc Protection The crude dimethyl ester is dissolved in dichloromethane at 0°C. Triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The reaction is stirred at room temperature for 6 hours. After aqueous workup and extraction, the N-Boc protected diester is obtained.
Step 3: Reduction of the Diester The N-Boc protected diester is dissolved in methanol, and sodium borohydride is added portion-wise at room temperature. The reaction is stirred for 2 hours. After quenching with citric acid solution and extraction, the resulting diol is purified by column chromatography.
Step 4: Ditosylation and Cyclization The diol is dissolved in dichloromethane at 0°C, and triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP are added. The reaction is stirred for 1 hour at room temperature. The crude ditosylate is then reacted with a primary amine (e.g., benzylamine) to yield the corresponding N-substituted-3-(N-Boc-amino)piperidine.
Step 5: Deprotection (if required) The Boc and/or N-benzyl group can be removed using standard deprotection protocols (e.g., TFA for Boc, catalytic hydrogenation for benzyl) to yield the final 3-aminopiperidine.
Enzymatic Synthesis of (R)-3-Aminopiperidine
This method utilizes a transaminase for the asymmetric amination of a prochiral ketone, offering high enantioselectivity.
Protocol Overview: N-Boc-3-piperidone is dissolved in a buffered aqueous solution containing a transaminase, an amine donor (e.g., isopropylamine), and the cofactor pyridoxal-5'-phosphate (PLP). The reaction is maintained at a specific pH and temperature (e.g., pH 8.5, 45°C) and stirred for 24 hours. The N-Boc protected (R)-3-aminopiperidine is then extracted and purified. Subsequent deprotection with an acid (e.g., HCl in ethanol) yields the (R)-3-aminopiperidine dihydrochloride salt.[1]
Catalytic Hydrogenation of 3-Aminopyridine
This approach provides a direct route to racemic 3-aminopiperidine, which can then be resolved to obtain the desired enantiomer.
Step 1: N-Acetylation of 3-Aminopyridine 3-Aminopyridine is dissolved in acetic acid at 10°C, and acetic anhydride is added dropwise. The solution is stirred at room temperature for 2 hours.[2]
Step 2: Hydrogenation The resulting solution of N-acetyl-3-aminopyridine is transferred to a hydrogenation vessel with 10% palladium on carbon. The mixture is subjected to hydrogen pressure (e.g., 20 bar) at an elevated temperature (e.g., 80°C) for several hours.[3]
Step 3: Hydrolysis and Salt Formation After filtration of the catalyst, the reaction mixture is concentrated. The acetyl group is hydrolyzed by heating with hydrochloric acid. Subsequent removal of the solvent and azeotropic drying with ethanol yields racemic 3-aminopiperidine dihydrochloride as a white solid.[2]
NMR Validation Workflow
NMR spectroscopy is a cornerstone for the validation of synthetic products. The general workflow for the analysis of a synthesized 3-aminopiperidine sample is outlined below.
Caption: General workflow for NMR-based validation of synthesized 3-aminopiperidine.
Synthesis and Validation Logic
The successful synthesis and validation of 3-aminopiperidine follow a logical progression from the selection of the synthetic route to the final structural confirmation by NMR.
Caption: Logical flow from synthesis strategy to final product validation.
References
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 3. WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer - Google Patents [patents.google.com]
Comparative Stability of N-Protected Aminopiperidines: A Guide for Researchers
In the synthesis of complex molecules, particularly in drug discovery and development, the selective protection and deprotection of amine functionalities are critical steps. Aminopiperidines are prevalent structural motifs in many pharmaceuticals, making the choice of an appropriate N-protecting group a key consideration for synthetic efficiency and yield. This guide provides a comparative analysis of the stability of aminopiperidines protected with three commonly used groups: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy.
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] Boc is labile to acid, Fmoc is removed under basic conditions, and Cbz is typically cleaved by catalytic hydrogenolysis.[1]
Comparative Stability and Deprotection Conditions
The stability of a protecting group is paramount and dictates its suitability for a given synthetic route. The following table summarizes the relative stability and common deprotection conditions for N-Boc, N-Cbz, and N-Fmoc protected aminopiperidines.
| Protecting Group | Structure | Stable To | Labile To | Common Deprotection Reagents | Typical Reaction Time & Yield |
| Boc (tert-Butoxycarbonyl) | Basic conditions, Nucleophiles, Catalytic Hydrogenolysis[2] | Strong Acids[2] | Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3][4]; HCl in Dioxane or Methanol[3][4] | 1-4 hours, generally >90% yield[4][5] | |
| Cbz (Carbobenzyloxy) | Acidic and basic conditions[6][7] | Catalytic Hydrogenolysis[6][7], Strong Acids (e.g., HBr in Acetic Acid)[8] | H₂/Pd/C[6][9]; Transfer hydrogenation (e.g., ammonium formate)[10]; IPA·HCl[8] | 1-24 hours, generally >90% yield[8][9][11] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Acidic conditions, Catalytic Hydrogenolysis[12] | Basic conditions (secondary and primary amines)[12][13] | 20% Piperidine in DMF[12][13][14][15][16]; 5% Piperazine + 2% DBU in DMF[12] | 5-60 minutes, generally >95% yield[2][12][13][14][15] |
Orthogonal Deprotection Strategy
The differential lability of Boc, Cbz, and Fmoc groups allows for their selective removal in the presence of one another, a cornerstone of modern synthetic chemistry. This orthogonality is crucial for the synthesis of complex molecules bearing multiple amine functionalities that require individual manipulation.
Caption: Orthogonal deprotection of N-protected aminopiperidines.
Experimental Protocols
The following are generalized experimental protocols for the deprotection of a generic N-protected aminopiperidine. Researchers should optimize these conditions for their specific substrate.
Protocol 1: Deprotection of N-Boc-Aminopiperidine using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-aminopiperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-aminopiperidine (1.0 eq) in DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[4]
-
To the stirred solution, slowly add TFA (5-10 eq). A common mixture is 20-50% TFA in DCM.[2]
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.[4]
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).[4]
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected aminopiperidine.
Protocol 2: Deprotection of N-Cbz-Aminopiperidine via Catalytic Hydrogenolysis
Materials:
-
N-Cbz-aminopiperidine derivative
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (H₂ gas balloon or hydrogen generator)
-
Celite®
-
Standard hydrogenation apparatus
Procedure:
-
In a flask suitable for hydrogenation, dissolve the N-Cbz-aminopiperidine (1.0 eq) in MeOH or EtOH.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Securely attach a hydrogen balloon to the flask or connect it to a hydrogenator.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrate and catalyst activity.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected aminopiperidine.
Protocol 3: Deprotection of N-Fmoc-Aminopiperidine using Piperidine
Materials:
-
N-Fmoc-aminopiperidine derivative
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Fmoc-aminopiperidine (1.0 eq) in DMF.[2]
-
To the stirred solution, add piperidine to a final concentration of 20% (v/v).[2][13][14][15][16]
-
Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30-60 minutes.[2] Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and excess piperidine.[2]
-
To the residue, add cold diethyl ether to precipitate the deprotected aminopiperidine. The dibenzofulvene-piperidine adduct is generally soluble in diethyl ether.[2]
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and dry under vacuum.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of aminopiperidines is a strategic decision based on the overall synthetic plan. The Boc group offers robustness to basic and hydrogenolytic conditions, making it a versatile choice for many applications. The Cbz group provides stability to both acidic and basic conditions, with a mild and selective deprotection via hydrogenolysis. The Fmoc group is ideal for syntheses requiring acidic conditions elsewhere in the molecule, as it is readily cleaved with mild base. By understanding the distinct stability profiles and deprotection mechanisms of these protecting groups, researchers can design and execute efficient and high-yielding syntheses of complex aminopiperidine-containing molecules.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. tdcommons.org [tdcommons.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.uci.edu [chem.uci.edu]
- 15. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Regioselective Synthesis of 3-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The precise placement of substituents on the piperidine ring is critical for biological activity, making the regioselective synthesis of these heterocycles a key challenge. This guide provides an objective comparison of prominent synthetic strategies for accessing 3-substituted piperidines, with a focus on regioselectivity, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of 3-substituted piperidines can be broadly categorized into three main approaches: the functionalization of a pre-formed pyridine ring followed by its reduction, the intramolecular cyclization of an acyclic precursor, and the direct functionalization of a piperidine ring. A state-of-the-art method, the Rhodium-catalyzed asymmetric reductive Heck reaction, has emerged as a highly efficient and selective modern alternative.
Comparison of Synthetic Methodologies
The choice of synthetic route is often a trade-off between regioselectivity, stereoselectivity, substrate scope, and reaction conditions. The following table summarizes the performance of key methodologies.
| Methodology | Regioselectivity for 3-Substitution | General Yields | Key Advantages | Key Disadvantages |
| Pyridine Functionalization & Reduction | Variable; dependent on substitution pattern | Moderate to High | Readily available starting materials. | Regioselectivity can be poor; often requires harsh reaction conditions.[1][2] |
| - Electrophilic Substitution | Generally favors 3-position | Low to Moderate | Direct functionalization of the pyridine core. | Low reactivity of pyridine; harsh conditions often needed.[1][2] |
| - Directed ortho-Metalation | Favors positions ortho to DMG | Good to High | High regioselectivity for 2- or 4- substitution. | Requires a directing group; does not directly yield 3-substituted products.[3][4][5] |
| Intramolecular Cyclization | Good to Excellent (precursor dependent) | Good to High | High degree of control over substitution pattern based on precursor design. | Requires multi-step synthesis of the acyclic precursor.[6] |
| - 6-endo Cyclization | High | Good | Can be highly regioselective for piperidine formation.[6] | Competition with 5-exo cyclization to form pyrrolidines is possible.[6] |
| Direct C-H Functionalization of Piperidine | Challenging for the 3-position | Moderate | Atom economical. | Low reactivity and selectivity at the C3 position.[6] |
| - Indirect via Cyclopropanation | High | Good | Provides access to 3-substituted piperidines with high selectivity. | Multi-step indirect approach.[6] |
| Rh-catalyzed Asymmetric Reductive Heck Reaction | Excellent | High | High regioselectivity, high enantioselectivity, broad substrate scope, mild conditions. | Requires a specific dihydropyridine precursor and a rhodium catalyst.[7][8] |
Featured Methodology: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This modern approach provides a highly regioselective and enantioselective route to a wide array of 3-substituted piperidines.[7][8] The key step is a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[7][8]
Experimental Protocol: Three-Step Synthesis of Enantioenriched 3-Arylpiperidines
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, phenyl chloroformate (20 mmol) is added dropwise. The reaction is maintained at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted twice with Et₂O (30 mL). The combined organic layers are washed twice with 1N NaOH and twice with 1N HCl, then dried over sodium sulfate. After filtration, the solvent is removed by evaporation, and the crude product is purified by a short pad of silica gel (2% to 10% acetone/hexane gradient) to yield the dihydropyridine intermediate.
Step 2: Rh-Catalyzed Asymmetric Carbometalation
In a vial under an argon atmosphere, [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%) are placed. Toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 1 mmol, 2.0 equiv) are added, and the catalyst solution is stirred at 70 °C for 10 minutes. The boronic acid (1.5 mmol, 3.0 equiv) and then the dihydropyridine from Step 1 (0.5 mmol, 1 equiv) are added. The mixture is stirred at 70 °C for 20 hours. After cooling to room temperature, the mixture is diluted with Et₂O (5 mL) and passed through a plug of SiO₂. The solvent is removed in vacuo, and the product is purified by flash chromatography.
Step 3: Reduction to 3-Arylpiperidine
The 3-substituted tetrahydropyridine from Step 2 is subjected to hydrogenation using palladium on carbon as the catalyst. Following the reduction, the carbamate is deprotected using aqueous potassium hydroxide in methanol to yield the final enantioenriched 3-substituted piperidine.
Quantitative Data for Rh-catalyzed Method
| Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 95 | 99 |
| 4-Methoxyphenyl | 96 | 99 |
| 4-Fluorophenyl | 92 | 99 |
| 3-Thienyl | 85 | 98 |
| Vinyl | 78 | 97 |
Data is illustrative and based on reported findings.[8]
Alternative Methodologies: A Closer Look
Pyridine Functionalization and Reduction
This classical two-step approach relies on the initial regioselective functionalization of the pyridine ring, followed by its complete reduction to a piperidine.
-
Electrophilic Aromatic Substitution: Pyridine is an electron-deficient heterocycle, making electrophilic substitution challenging. However, when it does occur, substitution is generally directed to the 3-position.[1][2] This is due to the relative stability of the cationic intermediate formed upon attack at the meta position, which avoids placing a positive charge on the electronegative nitrogen atom. Friedel-Crafts reactions, for instance, are notoriously difficult on pyridine itself.[9]
-
Nucleophilic Aromatic Substitution: In contrast, nucleophilic substitution on pyridinium salts preferentially occurs at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom.[10][11][12]
-
Catalytic Hydrogenation of Substituted Pyridines: Once a 3-substituted pyridine is obtained, it can be reduced to the corresponding piperidine. Various catalysts such as Pd/C, Rh/C, and PtO₂ are effective, often under acidic conditions to activate the pyridine ring.[13] Recent advances have introduced more robust catalysts like Iridium(III) complexes that tolerate a wider range of functional groups.[14][15]
Intramolecular Cyclization
This strategy builds the piperidine ring from an acyclic precursor, offering excellent control over regioselectivity based on the precursor's design.
-
Control of Cyclization Pathway (6-endo vs. 5-exo): The formation of a six-membered piperidine ring (a 6-endo cyclization) often competes with the formation of a five-membered pyrrolidine ring (a 5-exo cyclization). The outcome can be influenced by the choice of catalyst and ligands. For example, in palladium-catalyzed diaminations of unactivated alkenes, a less sterically hindered quinox ligand favors the 6-endo cyclization to yield 3-aminopiperidines, while a bulkier pyox ligand leads to the 5-exo product.[6][16]
Direct C-H Functionalization of Piperidine
Directly substituting a hydrogen atom on a pre-existing piperidine ring at the 3-position is an atom-economical but challenging approach due to the similar reactivity of the C-H bonds.
-
Indirect C3-Functionalization: A successful indirect method involves the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and regioselective ring-opening of the resulting cyclopropane.[6] This multi-step sequence allows for the introduction of a substituent at the C3 position with high regio- and stereocontrol.
Visualizing the Synthetic Pathways
Caption: Major synthetic routes to 3-substituted piperidines.
Caption: Factors influencing regioselectivity in piperidine synthesis.
Conclusion
The synthesis of 3-substituted piperidines remains an active area of research, driven by the importance of this scaffold in drug discovery. While classical methods such as the functionalization of pyridines followed by reduction are still employed, they often face challenges in controlling regioselectivity. Modern catalytic methods, particularly the rhodium-catalyzed asymmetric reductive Heck reaction, offer a superior alternative, providing high yields and excellent regio- and enantioselectivity under mild conditions. For intramolecular cyclizations, careful design of the acyclic precursor and selection of the appropriate catalyst system are paramount for achieving the desired 6-endo cyclization to form the piperidine ring. The choice of synthetic strategy will ultimately depend on the specific target molecule, the required stereochemistry, and the desired scale of the synthesis. This guide provides a framework for making an informed decision based on a comparative assessment of the available methodologies.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Piperidine synthesis [organic-chemistry.org]
Stereoselectivity in Action: A Comparative Analysis of Piperidine Enantiomers' Biological Activity
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between enantiomers is paramount. The chiral nature of drug molecules can significantly influence their pharmacological activity, with stereoisomers often exhibiting distinct binding affinities, efficacies, and metabolic profiles. This guide provides a detailed comparison of the biological activities of piperidine enantiomers, focusing on the well-characterized psychostimulant methylphenidate, supported by experimental data and detailed protocols.
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2][3][4][5] The stereochemistry of substituents on the piperidine ring plays a crucial role in determining the molecule's interaction with its biological target.[1][6] Enantiomers, being non-superimposable mirror images, can fit differently into the chiral environment of a receptor or enzyme's active site, leading to significant variations in biological response.[7][8] A prime example of this stereoselectivity is observed in the enantiomers of threo-methylphenidate (MPH), a piperidine derivative widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][5][9]
Unraveling the Potency: d-threo- vs. l-threo-Methylphenidate
Methylphenidate has two chiral centers, resulting in four possible stereoisomers. The threo diastereomer is the pharmacologically active form, and it exists as two enantiomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH).[1][10] Clinical formulations often contain a racemic mixture of these two enantiomers.[9] However, extensive research has demonstrated that the pharmacological activity of methylphenidate is predominantly attributed to the d-enantiomer.[4][5][11]
The primary mechanism of action of methylphenidate involves the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[1][5][6] It is at these transporters that the stereoselectivity of the methylphenidate enantiomers becomes evident.
Comparative Biological Activity Data
The following table summarizes the in vitro binding affinities (IC50 values) of d-threo- and l-threo-methylphenidate for the dopamine, norepinephrine, and serotonin transporters.
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| d-threo-Methylphenidate | 33 | 244 | >50,000 |
| l-threo-Methylphenidate | 540 | 5100 | >50,000 |
Data sourced from an in vitro animal study assessing the affinity of MPH for different transporters in rat brain membranes.[12]
As the data clearly indicates, d-threo-methylphenidate is significantly more potent at inhibiting both the dopamine and norepinephrine transporters compared to its l-enantiomer.[12] The affinity of d-MPH for DAT is approximately 16 times greater than that of l-MPH, and its affinity for NET is over 20 times greater.[12] Neither enantiomer shows significant affinity for the serotonin transporter.[3][12] This pronounced difference in binding affinity underscores the critical role of stereochemistry in the pharmacological profile of methylphenidate.
Visualizing the Mechanism and Methods
To better understand the biological context and the experimental approaches used to determine these differences, the following diagrams illustrate the dopamine signaling pathway and the workflows for key experimental assays.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the biological activity of piperidine enantiomers like methylphenidate.
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.[13]
-
Materials:
-
Cell membranes prepared from cells stably expressing human DAT or NET.
-
Radioligand: For DAT, [3H]WIN 35,428 is commonly used. For NET, [3H]nisoxetine is a suitable choice.[3][14]
-
Test compounds: d-threo-methylphenidate and l-threo-methylphenidate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[14]
-
Wash buffer (ice-cold assay buffer).[13]
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) or NET inhibitor (e.g., desipramine).[13][14][15]
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).[13]
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Cells expressing the transporter of interest are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.[13][15]
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 2-3 hours at 4°C).[15]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[13]
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.[13]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation.[13]
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.[8][16][17][18][19]
-
Materials:
-
Cells stably expressing human DAT or NET, cultured in 96-well plates.[18]
-
Radiolabeled neurotransmitter: [3H]Dopamine for DAT assays or [3H]Norepinephrine for NET assays.[11][20]
-
Test compounds: d-threo-methylphenidate and l-threo-methylphenidate.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).
-
Lysis buffer.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Cell Culture: Cells are seeded in 96-well plates and grown to confluency.[18]
-
Pre-incubation: The cell culture medium is removed, and the cells are washed. The cells are then pre-incubated with varying concentrations of the test compound (d- or l-MPH) or buffer (for control) for a short period (e.g., 10-20 minutes) at 37°C.[15]
-
Initiation of Uptake: The radiolabeled neurotransmitter is added to each well to initiate the uptake process. The plate is incubated for a short, defined time (e.g., 5-10 minutes) at 37°C.[15]
-
Termination of Uptake: The uptake is stopped by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[15]
-
Cell Lysis and Counting: A lysis buffer is added to the cells, and the radioactivity in the cell lysate is measured using a scintillation counter to determine the amount of neurotransmitter taken up by the cells.[20]
-
Data Analysis: The percentage of uptake inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The stark contrast in the biological activity of d-threo- and l-threo-methylphenidate serves as a compelling illustration of the importance of stereochemistry in drug design and development. The d-enantiomer's significantly higher affinity for both the dopamine and norepinephrine transporters is the primary reason for its therapeutic effects in treating ADHD. This guide provides a framework for understanding and evaluating the stereoselective activity of piperidine enantiomers, offering valuable insights for researchers working to develop more potent and selective therapeutics. The provided experimental protocols serve as a practical resource for conducting in vitro assays to characterize the pharmacological properties of chiral molecules.
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential pharmacokinetics and pharmacodynamics of methylphenidate enantiomers: does chirality matter? | BioGRID [thebiogrid.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 9. The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]
- 11. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
Navigating the Analytical Maze: A Comparative Guide to Method Validation for 3-Aminopiperidine Derivatives
For researchers, scientists, and drug development professionals working with 3-aminopiperidine derivatives, key intermediates in the synthesis of many pharmaceuticals, robust and reliable analytical methods are paramount. This guide provides an objective comparison of various analytical method validation approaches for these compounds, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.
Quantitative Method Performance: A Side-by-Side Comparison
The choice of an analytical method often hinges on its performance characteristics. The following tables summarize key validation parameters for different High-Performance Liquid Chromatography (HPLC) methods applied to the analysis of 3-aminopiperidine and its derivatives.
Table 1: Comparison of HPLC Methods with UV/Vis and Charged Aerosol Detection (CAD)
| Parameter | HPLC-UV (with Derivatization) | HPLC-CAD (No Derivatization) |
| Analyte | Benzoyl-3-aminopiperidine | 3-Aminopiperidine |
| Linearity Range | 0.0014 - 0.045 mg/mL[1][2][3] | 0.675 - 173 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.9995[1][2][3] | 0.999[4] |
| Limit of Quantitation (LOQ) | 0.007% (1.4 µg/mL)[1] | < 2.73 µg/mL[4][5] |
| Limit of Detection (LOD) | 0.002% (0.4 µg/mL)[1] | 1.35 µg/mL[4] |
| Precision (%RSD) | LOQ Level: 2.8, Specification Level: 4.7[1][2][3] | Peak Area < 2%[4][5] |
| Recovery | 99.9% - 104.4%[1][2][3] | Not explicitly stated |
Table 2: Chiral Separation Methods for 3-Aminopiperidine Derivatives
| Method | Derivatizing Agent | Chiral Stationary Phase | Mobile Phase | Elution Order |
| HPLC-UV[6] | Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate buffer - Isopropanol (99:1) | Not specified |
| HPLC-UV[6] | Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate buffer - Methanol (97:3) | Not specified |
| HPLC-UV[6] | Benzoyl Chloride | ChromTech CHIRAL-AGP | 0.015 mol/L Phosphate buffer - Acetonitrile (98:2) | Not specified |
| HPLC-UV[6] | Propyl Chloroformate | CHIRALCEL AS-RH | Water - Acetonitrile (70:30) | (S)-derivative then (R)-derivative |
| HPLC-UV[6] | Di-p-toluoyl L-tartaric acid | GL Science Inertsil ODS-2 | 0.03% Ammonia solution (pH 4.9 with acetic acid) - Methanol (50:50) | (S)-derivative then (R)-derivative |
| HPLC-UV[7] | Benzyl Chloroformate | Lux-Cellulose 3 | Hexane - Isopropanol (9:1) | Not specified |
Detailed Experimental Protocols
Reproducibility is the cornerstone of analytical science. The following are detailed methodologies for the key experiments discussed.
Method 1: HPLC-CAD for 3-Aminopiperidine (Non-Derivatization)
This method offers a direct approach for the quantification of 3-aminopiperidine without the need for chemical modification.[4][5]
-
Instrumentation: High-Performance Liquid Chromatograph coupled with a Charged Aerosol Detector (CAD).
-
Column: Mixed-mode column (e.g., Ion-Exchange/Reversed-Phase).
-
Mobile Phase: Optimized composition of buffer (e.g., ammonium formate) and organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: Not explicitly stated.
-
Column Temperature: Not explicitly stated.
-
Injection Volume: Not explicitly stated.
-
CAD Settings: Evaporation temperature and gas pressure optimized for sensitivity.[4]
Method 2: HPLC-UV for 3-Aminopiperidine (with Benzoyl Chloride Derivatization)
Derivatization with benzoyl chloride enhances the UV absorbance of 3-aminopiperidine, enabling sensitive detection.[6] This method can be adapted for both quantitative analysis and chiral separation.
-
Derivatization Step:
-
Dissolve 3-aminopiperidine in a suitable organic solvent (e.g., dichloromethane).
-
Add benzoyl chloride at a controlled low temperature.
-
Monitor the reaction to completion (e.g., by TLC).
-
Evaporate the solvent to obtain the benzoyl-3-aminopiperidine derivative.
-
-
Quantitative Analysis:
-
Chiral Separation:
Method 3: HPLC-UV for 3-Aminopiperidine (with Dibenzoyl Derivatization)
Using an excess of benzoyl chloride leads to the formation of dibenzoyl-3-aminopiperidine, which can also be analyzed by reversed-phase HPLC.[8]
-
Derivatization Step:
-
HPLC Analysis:
Concluding Remarks
The selection of an analytical method for 3-aminopiperidine derivatives should be guided by the specific requirements of the analysis. The non-derivatization HPLC-CAD method offers simplicity and is suitable for direct quantification.[4][5] For higher sensitivity and when dealing with complex matrices, derivatization with agents like benzoyl chloride followed by HPLC-UV detection is a robust alternative.[6][8] Furthermore, for enantiomeric purity assessment, a range of chiral stationary phases are available, often requiring derivatization to achieve adequate separation and detection.[6][7] The data and protocols presented herein provide a solid foundation for making an informed decision on the most appropriate analytical strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Comparative Guide to Catalytic Systems for Asymmetric Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a privileged motif in a vast array of pharmaceuticals and natural products. Its synthesis in an enantiomerically pure form is a critical challenge in modern drug discovery and development. This guide provides an objective comparison of prominent catalytic systems for the asymmetric synthesis of piperidines, supported by experimental data, detailed protocols, and mechanistic illustrations to aid researchers in selecting the most suitable method for their synthetic goals.
Overview of Catalytic Strategies
The asymmetric synthesis of piperidines can be broadly categorized into several key catalytic approaches. This guide will focus on a comparative analysis of the following systems:
-
Organocatalysis: Utilizing small organic molecules as catalysts.
-
Enamine Catalysis (Proline): Biomimetic approach mimicking natural biosynthetic pathways.
-
Hydrogen-Bonding Catalysis (Chiral Phosphoric Acid & Thiourea): Activation of substrates through non-covalent interactions.
-
-
Transition-Metal Catalysis: Employing complexes of metals like Iridium and Rhodium for powerful bond formations.
-
N-Heterocyclic Carbene (NHC) Catalysis: An emerging area in organocatalysis with potential for novel reactivity.
Performance Comparison of Catalytic Systems
The efficacy of different catalytic systems can be evaluated based on key performance indicators such as yield, enantioselectivity (ee%), diastereoselectivity (dr), catalyst loading, and reaction conditions. The following tables summarize representative data for each catalytic approach.
Table 1: Organocatalytic Systems
| Catalyst Type | Reaction Type | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Proline | Mannich Reaction | 20 | 4 | 96 | 65 | 97 | - | Monaco, M. R., et al. Org. Lett. 2011 |
| Chiral Phosphoric Acid | Aza-Diels-Alder | 5 | -78 | 4 | 79 | 90 | >20:1 | Akiyama, T., et al. Angew. Chem. Int. Ed. 2007 |
| Thiourea | aza-Henry Reaction | 10 | RT | 24 | 95 | 94 | 96:4 | Okino, T., et al. J. Am. Chem. Soc. 2005 |
Table 2: Transition-Metal Catalysis Systems
| Metal/Ligand | Reaction Type | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | Asymmetric Hydrogenation | 1 | 25 | 12 | >99 | 96 | - | Zhou, Y.-G., et al. Angew. Chem. Int. Ed. 2012 |
| [Rh(cod)OH]₂ / (S)-Segphos | Asymmetric Reductive Heck Reaction | 3 | 70 | 20 | 81 | 96 | - | Fletcher, S. P., et al. J. Am. Chem. Soc. 2023[1] |
Table 3: N-Heterocyclic Carbene (NHC) Catalysis (Precursor Synthesis)
| Catalyst Type | Reaction Type | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| Chiral NHC | [4+2] Cycloaddition | 10 | 25 | 24 | 85 | 92 | >20:1 | Scheidt, K. A., et al. J. Am. Chem. Soc. 2011 |
| Note: This reaction forms a dihydropyridinone, a direct precursor to the corresponding piperidine. |
Experimental Protocols for Key Experiments
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for representative reactions from each major catalytic class.
Organocatalysis: Proline-Catalyzed Asymmetric Mannich Reaction
Reference: Monaco, M. R.; Renzi, P.; Scarpino Schietroma, D. M.; Bella, M. Org. Lett. 2011, 13 (17), 4546–4549.[2]
Reaction: Asymmetric Mannich reaction of Δ¹-piperideine with acetone.
Procedure:
-
To a solution of Δ¹-piperideine (0.6 mmol, 1.0 equiv) in benzonitrile (0.85 mL) is added acetone (3.6 mmol, 6.0 equiv).
-
The mixture is cooled to 4 °C.
-
(L)-Proline (0.12 mmol, 20 mol%) is added in one portion.
-
The reaction mixture is stirred at 4 °C for 96 hours.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted piperidine.
Hydrogen-Bonding Catalysis: Chiral Phosphoric Acid-Catalyzed Aza-Diels-Alder Reaction
Reference: Akiyama, T.; Itoh, J.; Yokota, K.; Fuchibe, K. Angew. Chem. Int. Ed. 2007, 46, 5571-5573.
Reaction: Asymmetric aza-Diels-Alder reaction of an N-Boc imine with cyclopentadiene.
Procedure:
-
To a solution of the N-Boc imine (0.2 mmol, 1.0 equiv) in a mixture of hexane/toluene (3:1, 1.0 mL) in a screw-capped test tube is added cyclopentadiene (0.4 mmol, 2.0 equiv).
-
The mixture is stirred at -78 °C for 10 minutes.
-
The chiral phosphoric acid catalyst (0.01 mmol, 5 mol%) is added to the solution.
-
The reaction mixture is stirred at -78 °C for 4 hours, or until consumption of the imine is observed by TLC.
-
The crude reaction mixture is directly loaded onto a silica gel column and purified by flash chromatography to afford the desired piperidine derivative.
Transition-Metal Catalysis: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt
Reference: Wang, D.-S.; Chen, Q.-A.; Lu, S.-M.; Zhou, Y.-G. Angew. Chem. Int. Ed. 2012, 51, 7238-7241.[3]
Reaction: Asymmetric hydrogenation of an N-benzyl-2-phenylpyridinium bromide.
Procedure:
-
In a glovebox, a mixture of [Ir(COD)Cl]₂ (0.005 mmol, 0.5 mol%) and (S)-MeO-BIPHEP (0.011 mmol, 1.1 mol%) in freshly distilled and degassed CH₂Cl₂ (2 mL) is stirred for 10 minutes.
-
The N-benzyl-2-phenylpyridinium bromide (1.0 mmol, 1.0 equiv) is added to the catalyst solution.
-
The vial is placed in an autoclave, which is then purged with hydrogen gas three times.
-
The reaction is stirred under 50 bar of H₂ at 25 °C for 12 hours.
-
After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched piperidine.
Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Reference: Mishra, S.; Karabiyikoglu, S.; Fletcher, S. P. J. Am. Chem. Soc. 2023, 145, 14221–14226.[1]
Reaction: Asymmetric reductive Heck reaction of phenyl pyridine-1(2H)-carboxylate with an arylboronic acid.
Procedure:
-
In a glovebox, [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%) are added to a vial equipped with a magnetic stir bar.
-
Toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL) are added, followed by aqueous CsOH (50 wt%, 1.0 mmol, 2.0 equiv).
-
The catalyst solution is stirred at 70 °C for 10 minutes.
-
The arylboronic acid (1.5 mmol, 3.0 equiv) and then the phenyl pyridine-1(2H)-carboxylate (0.5 mmol, 1.0 equiv) are added.
-
The resulting mixture is stirred at 70 °C for 20 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to give the 3-substituted tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine.
Mechanistic Pathways and Experimental Workflows
Understanding the catalytic cycle is essential for optimizing reaction conditions and predicting stereochemical outcomes. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the discussed catalytic systems.
Organocatalytic Pathway: Proline-Catalyzed Mannich Reaction
Caption: Catalytic cycle of the proline-catalyzed asymmetric Mannich reaction.
Transition-Metal Catalysis Workflow: Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Experimental workflow for Ir-catalyzed asymmetric hydrogenation.
Hydrogen-Bonding Catalysis: Chiral Phosphoric Acid Activation
Caption: Logical relationship in chiral phosphoric acid catalysis.
Comparative Analysis and Outlook
Organocatalysis , particularly with proline and its derivatives, offers a metal-free, biomimetic approach that is often operationally simple and utilizes readily available and inexpensive catalysts. These methods are particularly effective for constructing specific substitution patterns through Mannich and Michael-type reactions. Hydrogen-bonding catalysis, employing chiral phosphoric acids or thioureas, provides a powerful strategy for activating electrophiles through non-covalent interactions, leading to high enantioselectivities in reactions like the aza-Diels-Alder and aza-Henry reactions. These catalysts are known for their broad substrate scope and functional group tolerance.
Transition-metal catalysis provides access to highly efficient and selective transformations that are often not achievable with other methods. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a robust method for the direct dearomatization of pyridine precursors, offering high yields and enantioselectivities. Rhodium-catalyzed reactions, such as the asymmetric reductive Heck reaction, allow for the convergent synthesis of complex piperidines from different building blocks. While highly effective, these methods may require specialized ligands and careful exclusion of air and moisture.
N-Heterocyclic Carbene (NHC) catalysis is a rapidly developing field in organocatalysis. While direct asymmetric synthesis of piperidines using NHC catalysts is not yet widely reported, their application in the synthesis of piperidine precursors, such as dihydropyridinones via [4+2] cycloaddition, demonstrates their potential. Future research in this area may unlock novel and efficient pathways to chiral piperidines.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Benzyl 3-aminopiperidine-1-carboxylate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Benzyl 3-aminopiperidine-1-carboxylate, a common intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its classification and the nature of piperidine derivatives, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
Quantitative Data on Waste Accumulation
Proper management of chemical waste in the laboratory is governed by strict regulations. The following table summarizes key quantitative limits for the temporary storage of hazardous waste in what is known as a Satellite Accumulation Area (SAA), which is the designated location in the lab where waste is collected.
| Parameter | Limit | Regulation |
| Maximum Volume of Hazardous Waste per SAA | 55 gallons | Environmental Protection Agency (EPA) |
| Maximum Volume of Acutely Toxic Waste (P-list) per SAA | 1 quart (liquid) or 1 kilogram (solid) | Environmental Protection Agency (EPA) |
| Maximum Storage Time in SAA | 12 months (provided volume limits are not exceeded) | Environmental Protection Agency (EPA) |
It is imperative to be aware of and comply with all federal, state, and local regulations, which may be more stringent than the federal guidelines.
Disposal Procedures for this compound
There are two primary disposal pathways for this compound: direct disposal of the unaltered chemical waste and disposal after in-lab neutralization. The choice of method depends on the quantity of the waste and the capabilities of your institution's environmental health and safety (EHS) department.
Method 1: Direct Disposal via Licensed Waste Management Service
This is the most common and recommended method for the disposal of chemical waste.
Experimental Protocol:
-
Segregation: Ensure that waste this compound is not mixed with other incompatible waste streams.
-
Containerization: Place the waste material in a clearly labeled, sealed, and non-reactive container. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area.
-
Pickup: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal company.
Method 2: In-Lab Neutralization of Small Quantities
For very small quantities of this compound waste, in-lab neutralization can be performed by trained personnel. This procedure converts the basic amine into a more neutral salt, which may be suitable for aqueous disposal, pending local regulations. Always consult with your institution's EHS department before proceeding with any in-lab treatment of hazardous waste.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a dilute solution of a weak acid, such as 5% acetic acid or citric acid in water.
-
Dilution: If the waste this compound is in a solid form, dissolve a small quantity (e.g., less than 1 gram) in a suitable solvent in which it is soluble, such as ethanol or methanol, in a beaker.
-
Neutralization: Slowly and with constant stirring, add the dilute acid solution to the dissolved this compound solution. Monitor the pH of the resulting solution using pH paper or a calibrated pH meter. Continue adding the acid dropwise until the pH is between 6.0 and 8.0.
-
Disposal of Neutralized Solution: The resulting neutralized salt solution may be permissible for drain disposal with copious amounts of water. However, this is strictly dependent on local wastewater regulations. You must confirm with your EHS department if this is an approved disposal method at your facility.
-
Record Keeping: Maintain a detailed record of the neutralization procedure, including the amount of chemical treated and the final pH.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner. Always prioritize safety and consult your institution's EHS department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
